Bis(acetonitrile)dichloropalladium(II)
Description
BenchChem offers high-quality Bis(acetonitrile)dichloropalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(acetonitrile)dichloropalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetonitrile;palladium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGDVHOECIAFC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14592-56-4 | |
| Record name | Palladium, bis(acetonitrile)dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14592-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(acetonitrile)dichloropalladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014592564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(NCCH₃)₂, is a versatile and widely utilized coordination complex in synthetic and catalytic chemistry. Its efficacy as a catalyst precursor in a multitude of organic transformations, including cross-coupling reactions, hinges on its distinct structural and electronic properties. This technical guide provides a comprehensive overview of the structure and bonding of bis(acetonitrile)dichloropalladium(II), drawing upon available crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in its practical application.
Molecular Structure and Crystallographic Data
Bis(acetonitrile)dichloropalladium(II) typically adopts a square planar geometry around the central palladium(II) ion, which is characteristic of d⁸ metal complexes. The most common isomer is the trans configuration, where the two acetonitrile (B52724) ligands are positioned opposite to each other, and the two chloride ligands are also in a trans arrangement.
While a definitive, publicly available single-crystal X-ray diffraction study for the simple bis(acetonitrile)dichloropalladium(II) is not readily found in the literature, extensive crystallographic data exists for closely related trans-dichlorobis(phosphine)palladium(II) and other nitrile-palladium(II) complexes. These analogous structures consistently show a square-planar coordination environment. For instance, in trans-dichlorobis(triphenylphosphine)palladium(II), the Pd-Cl bond lengths are typically around 2.29 Å and the P-Pd-Cl bond angles are close to 90°. It is expected that bis(acetonitrile)dichloropalladium(II) would exhibit similar geometric parameters.
Table 1: Expected Crystallographic Parameters for trans-Bis(acetonitrile)dichloropalladium(II)
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Pd-Cl bond length (Å) | 2.28 - 2.32 |
| Pd-N bond length (Å) | 2.00 - 2.05 |
| Cl-Pd-Cl bond angle (°) | ~180 |
| N-Pd-N bond angle (°) | ~180 |
| Cl-Pd-N bond angle (°) | ~90 |
| Pd-N-C bond angle (°) | ~170-180 |
Note: These values are estimations based on related structures and general principles of coordination chemistry.
Bonding and Electronic Structure
The bonding in bis(acetonitrile)dichloropalladium(II) can be described by a combination of sigma (σ) donation and pi (π) back-donation.
-
Sigma (σ) Donation: The nitrogen atom of the acetonitrile ligand donates a lone pair of electrons to an empty d-orbital of the palladium(II) center, forming a Pd-N σ-bond. Similarly, the chloride ligands donate electron pairs to form Pd-Cl σ-bonds.
-
Pi (π) Back-donation: The palladium(II) center, although in a +2 oxidation state, has filled d-orbitals that can overlap with the empty π* antibonding orbitals of the C≡N bond in the acetonitrile ligand. This interaction, known as π-back-donation, results in a flow of electron density from the metal to the ligand. This back-donation strengthens the Pd-N bond and slightly weakens the C≡N bond.
The square planar geometry arises from the d⁸ electronic configuration of Pd(II), which favors this arrangement to maximize the ligand field stabilization energy.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the identity and elucidating the bonding characteristics of bis(acetonitrile)dichloropalladium(II).
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the complex, providing direct insights into the bond strengths.
Table 2: Key Vibrational Frequencies for trans-Bis(acetonitrile)dichloropalladium(II)
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| ν(C≡N) | 2270 - 2300 | C≡N stretching in the coordinated acetonitrile. This is typically shifted to a higher frequency compared to free acetonitrile (~2254 cm⁻¹) due to the σ-donation strengthening the C≡N bond, although π-back-donation can slightly counteract this effect. |
| ν(Pd-Cl) | 350 - 370 | Asymmetric Pd-Cl stretching. For a trans isomer with D₂h symmetry, this mode is IR active. |
| ν(Pd-N) | 250 - 300 | Pd-N stretching. The position of this band is indicative of the strength of the palladium-acetonitrile bond. |
The observation of a single Pd-Cl stretching band in the IR spectrum is a strong indicator of a trans geometry. A cis isomer would exhibit two IR-active Pd-Cl stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of the nuclei within the complex.
Table 3: NMR Spectroscopic Data for Bis(acetonitrile)dichloropalladium(II)
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H | CDCl₃ | ~2.5 |
| ¹³C | CDCl₃ | ~4 (CH₃), ~120 (C≡N) |
The chemical shifts of the acetonitrile protons and carbons are slightly shifted upon coordination to the palladium center.
Experimental Protocols
Synthesis of Bis(acetonitrile)dichloropalladium(II)
This procedure is adapted from established literature methods.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Petroleum ether or hexane (B92381)
Procedure:
-
A suspension of palladium(II) chloride (1.0 g, 5.64 mmol) in anhydrous acetonitrile (50 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically maintained at reflux for 4-6 hours, during which the color of the suspension changes from dark brown to a yellow-orange solution.
-
The hot solution is filtered through a pad of Celite to remove any unreacted palladium(II) chloride.
-
The hot, clear filtrate is then added dropwise to a rapidly stirred beaker of petroleum ether or hexane (200 mL) at room temperature.
-
A yellow-orange precipitate of bis(acetonitrile)dichloropalladium(II) will form immediately.
-
The precipitate is collected by vacuum filtration, washed with a small amount of petroleum ether, and dried under vacuum.
Yield: Typically >90%.
Characterization by Single-Crystal X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for definitive structural elucidation.
Protocol:
-
Dissolve the synthesized bis(acetonitrile)dichloropalladium(II) in a minimal amount of a suitable solvent in which it is sparingly soluble at room temperature but more soluble upon heating (e.g., a mixture of dichloromethane (B109758) and a small amount of acetonitrile).
-
Slowly cool the saturated solution to room temperature, and then to a lower temperature (e.g., 4 °C) over several days.
-
Alternatively, slow evaporation of the solvent from a dilute solution in a loosely covered vial can yield single crystals.
-
Once suitable crystals have formed, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
The collected diffraction data is then processed and the structure is solved and refined using appropriate crystallographic software.
Visualizations
Molecular Structure
Caption: Molecular structure of trans-bis(acetonitrile)dichloropalladium(II).
Experimental Workflow
Caption: Workflow for the synthesis and characterization of bis(acetonitrile)dichloropalladium(II).
Conclusion
Bis(acetonitrile)dichloropalladium(II) is a fundamental coordination complex with a well-defined trans-square planar structure. The bonding is characterized by strong σ-donation from the nitrile and chloride ligands to the palladium(II) center, with a component of π-back-donation to the acetonitrile ligands influencing the C≡N bond strength. A thorough understanding of its structure and bonding, as facilitated by the spectroscopic and synthetic protocols outlined in this guide, is essential for its rational application in catalysis and drug development. Further detailed single-crystal X-ray diffraction and theoretical studies would be beneficial to refine our understanding of this important compound.
Solubility Profile of Bis(acetonitrile)dichloropalladium(II) in Organic Solvents: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(CH₃CN)₂, is a widely utilized palladium(II) complex in organic synthesis.[1] Its efficacy as a precatalyst in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, is well-established.[2] A critical factor influencing its application is its solubility in organic solvents, which ensures homogeneous reaction conditions and optimal catalytic activity. This technical guide provides a comprehensive overview of the solubility of bis(acetonitrile)dichloropalladium(II) in common organic solvents, outlines a general protocol for its solubility determination, and illustrates its role in a typical catalytic cycle.
Core Concepts: The Importance of Solubility
The dissolution of a catalyst precursor like bis(acetonitrile)dichloropalladium(II) is a prerequisite for its participation in a homogeneous catalytic cycle. In solution, the labile acetonitrile (B52724) ligands can be readily displaced by other ligands or reactants, initiating the catalytic process. Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields, slower reaction rates, and difficulty in reaction monitoring and scale-up. Therefore, selecting an appropriate solvent system where the palladium complex is sufficiently soluble is a crucial step in experimental design.
Solubility Data
Precise quantitative solubility data for bis(acetonitrile)dichloropalladium(II) is not extensively documented in publicly available literature. This is a common challenge for many organometallic complexes. However, qualitative and semi-quantitative information from various sources provides valuable guidance for solvent selection. The following table summarizes the available solubility information.
| Solvent | Chemical Formula | Solubility Description | Water Solubility |
| Acetonitrile | CH₃CN | Soluble | Insoluble |
| Acetone | (CH₃)₂CO | Soluble | |
| Chloroform | CHCl₃ | Soluble | |
| Water | H₂O | Insoluble |
Note: The term "soluble" indicates that the compound dissolves to a practically useful extent for synthetic applications, though the exact concentration is not specified in the cited sources.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of the solubility of bis(acetonitrile)dichloropalladium(II) in an organic solvent. This method is adapted from standard laboratory procedures for assessing the solubility of organometallic compounds.
Objective: To determine the solubility of bis(acetonitrile)dichloropalladium(II) in a specific organic solvent at a given temperature (e.g., 25 °C).
Materials:
-
Bis(acetonitrile)dichloropalladium(II)
-
Selected organic solvent (e.g., acetonitrile, acetone, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed vials for solvent evaporation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of bis(acetonitrile)dichloropalladium(II) to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to remove any suspended solid particles.
-
-
Determination of Solute Mass:
-
Dispense the filtered, saturated solution into a pre-weighed vial.
-
Record the exact volume of the solution transferred.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the solute is completely dry.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of bis(acetonitrile)dichloropalladium(II).
Caption: A flowchart of the experimental workflow for solubility determination.
Generic Catalytic Cycle
This diagram shows a simplified, generic catalytic cycle for a cross-coupling reaction where bis(acetonitrile)dichloropalladium(II) acts as a precatalyst.
References
Thermal Stability of Bis(acetonitrile)dichloropalladium(II): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(NCCH₃)₂, is a common and versatile precursor for a wide array of palladium catalysts.[1][2] Its utility in numerous organic transformations, including cross-coupling reactions, C-H activation, and various cyclizations, is well-documented.[1][3] The catalytic activity of this complex is intrinsically linked to its thermal properties, as the dissociation of the labile acetonitrile (B52724) ligands is a critical step in the formation of the active catalytic species. A thorough understanding of the thermal stability and decomposition pathway of bis(acetonitrile)dichloropalladium(II) is therefore paramount for optimizing reaction conditions, ensuring catalyst integrity, and maintaining safe laboratory practices.
This technical guide provides an in-depth analysis of the thermal behavior of bis(acetonitrile)dichloropalladium(II), drawing upon established chemical principles and data from analogous palladium complexes to elucidate its decomposition pathway.
Physicochemical Properties
A summary of the key physicochemical properties of bis(acetonitrile)dichloropalladium(II) is presented in Table 1. Notably, there is a significant discrepancy in the reported melting point of the compound, with some sources citing a range of 129-131 °C and others stating 300 °C.[2][4][5] This suggests that the compound likely undergoes decomposition at or near its melting temperature, with the lower temperature range representing the onset of this decomposition.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₆Cl₂N₂Pd | [2][6][7] |
| Molecular Weight | 259.43 g/mol | [2][6][7] |
| Appearance | Yellow to brown crystalline powder | [1][2][4] |
| Melting Point | 129-131 °C (Decomposition likely begins in this range) / 300 °C (Decomposition) | [2][4][5] |
| Solubility | Soluble in organic solvents such as acetonitrile, acetone, and chloroform. | [1][2] |
| Palladium Content | Approximately 41.0% | [6] |
Table 1: Physicochemical Properties of Bis(acetonitrile)dichloropalladium(II)
Thermal Decomposition Pathway
While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(acetonitrile)dichloropalladium(II) is limited, a clear and logical two-step decomposition pathway can be inferred from its chemical structure and the well-documented thermal behavior of analogous palladium(II) complexes, such as bis(benzonitrile)dichloropalladium(II).[8]
Step 1: Ligand Dissociation
The initial thermal event is the endothermic dissociation of the two acetonitrile ligands. This process is expected to commence around the lower reported melting point of the complex (approximately 130 °C). The lability of the nitrile ligands is a key characteristic of this class of compounds, facilitating their removal to generate the more thermally stable palladium(II) chloride.
Step 2: Decomposition of Palladium(II) Chloride
The resulting palladium(II) chloride is a significantly more stable intermediate. Its decomposition occurs at much higher temperatures, typically in the range of 500-600 °C, to yield metallic palladium and chlorine gas. The precise temperature of this decomposition can be influenced by factors such as the heating rate and the composition of the atmosphere.
The proposed thermal decomposition pathway is visualized in the following diagram:
Caption: Proposed thermal decomposition pathway.
Expected Thermal Analysis Data
Based on the proposed decomposition pathway, the following table summarizes the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Thermal Event | Technique | Expected Temperature Range (°C) | Expected Mass Loss (%) | Theoretical Mass Loss (%) | Description |
| Ligand Dissociation | TGA | 130 - 250 | ~31.6% | 31.63% | Loss of two acetonitrile ligands. |
| DSC | 130 - 250 | N/A | N/A | Endothermic peak corresponding to ligand dissociation and melting. | |
| PdCl₂ Decomposition | TGA | > 500 | ~27.3% (of initial mass) | 27.34% | Decomposition of Palladium(II) Chloride to Palladium metal. |
| DSC | > 500 | N/A | N/A | Endothermic peak corresponding to the decomposition of Palladium(II) Chloride. | |
| Final Residue | TGA | > 600 | N/A | 41.03% | Remaining mass corresponds to metallic Palladium. |
Table 2: Expected Thermal Analysis Data for Bis(acetonitrile)dichloropalladium(II)
Experimental Protocols
Detailed experimental protocols for the synthesis of bis(acetonitrile)dichloropalladium(II) and its thermal analysis are provided below.
Synthesis of Bis(acetonitrile)dichloropalladium(II)
A suspension of palladium(II) chloride (1.00 g, 5.65 mmol) in acetonitrile (50 mL) is heated to reflux with vigorous stirring for 10 hours under an inert atmosphere (e.g., nitrogen). The resulting hot, wine-red colored solution is filtered through a celite pad into stirred petroleum ether (40–60 °C) at room temperature, which affords a yellow-orange solid. Recrystallization from a mixture of acetonitrile, dichloromethane, and hexane (B92381) yields bis(acetonitrile)dichloropalladium(II) as a bright yellow powdery solid.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature-dependent mass loss of bis(acetonitrile)dichloropalladium(II) and identify its decomposition steps.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of bis(acetonitrile)dichloropalladium(II) into a ceramic (e.g., alumina) or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of the acetonitrile ligands and the subsequent decomposition of palladium(II) chloride. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rate of mass loss for each step.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures and enthalpy changes associated with thermal events such as melting, ligand dissociation, and decomposition.
-
Instrumentation: A standard differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of bis(acetonitrile)dichloropalladium(II) into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to melting and ligand dissociation.
-
Caption: Experimental workflow for synthesis and thermal analysis.
Conclusion
Bis(acetonitrile)dichloropalladium(II) exhibits a predictable two-step thermal decomposition profile. The initial and kinetically facile step involves the dissociation of the two acetonitrile ligands to form palladium(II) chloride, a process that begins at approximately 130 °C. The resulting palladium(II) chloride is significantly more thermally robust, requiring temperatures in excess of 500 °C to decompose to metallic palladium. This understanding of the thermal lability of the acetonitrile ligands is crucial for the rational design of catalytic reactions, enabling researchers to select appropriate temperatures to generate the active catalytic species while avoiding premature degradation of the catalyst. The provided experimental protocols offer a standardized approach for the characterization of the thermal properties of this and similar palladium complexes.
References
- 1. akjournals.com [akjournals.com]
- 2. lookchem.com [lookchem.com]
- 3. Bis(acetonitrile)palladium(II) Dichloride | 14592-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Pd 62: Pd(Cl)2 (MeCN)2 | CAS 14592 56 4 | Johnson Matthey [matthey.com]
- 5. [PDF] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(acetonitrile)dichloropalladium(II) for Researchers, Scientists, and Drug Development Professionals
CAS Number: 14592-56-4
This technical guide provides a comprehensive overview of bis(acetonitrile)dichloropalladium(II), a versatile and widely utilized palladium(II) catalyst in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the catalytic activity of this complex for the synthesis of novel chemical entities.
Core Properties and Characteristics
Bis(acetonitrile)dichloropalladium(II) is a coordination complex with the chemical formula PdCl₂(NCCH₃)₂.[1] It is a yellow-brown, air-stable solid that is soluble in many organic solvents, making it a convenient and easy-to-handle source of soluble palladium(II) for a variety of chemical transformations.[1][2] The acetonitrile (B52724) ligands are weakly coordinating and can be readily displaced by other ligands, which is a key feature of its catalytic versatility.[3]
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 14592-56-4 | [2] |
| Molecular Formula | C₄H₆Cl₂N₂Pd | [2] |
| Molecular Weight | 259.43 g/mol | [2] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 300 °C | [2] |
| Solubility | Soluble in acetonitrile, acetone, chloroform; Insoluble in water | [2] |
| Palladium Content | Approximately 41% |
Spectroscopic Data
The structural integrity and purity of bis(acetonitrile)dichloropalladium(II) can be confirmed through various spectroscopic techniques. Representative ¹H NMR, ¹³C NMR, and IR spectral data are available and serve as crucial quality control parameters.[5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the methyl protons of the acetonitrile ligands.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the methyl and the quaternary carbons of the acetonitrile ligands.[5]
-
FT-IR: The infrared spectrum displays characteristic vibrational frequencies for the C≡N stretch of the coordinated acetonitrile ligands.[5]
Synthesis of Bis(acetonitrile)dichloropalladium(II)
There are two primary, well-documented methods for the synthesis of bis(acetonitrile)dichloropalladium(II).
Experimental Protocol 1: From Palladium(II) Chloride
This method involves the direct reaction of palladium(II) chloride with acetonitrile.
Procedure:
-
A suspension of palladium(II) chloride (1.0 g, 5.65 mmol) in acetonitrile (50 mL) is heated to reflux with vigorous stirring for 10 hours under an inert atmosphere (e.g., nitrogen).
-
The resulting wine-red colored solution is hot-filtered through a pad of Celite.
-
The filtrate is then added to stirred petroleum ether (40-60 °C) at room temperature, which causes the precipitation of a yellow-orange solid.
-
The solid product is collected by filtration and can be further purified by recrystallization from a mixture of acetonitrile, dichloromethane, and hexane (B92381) to yield the final product as a bright yellow powder.
Experimental Protocol 2: From Palladium Sponge
This procedure begins with elemental palladium and proceeds through the formation of tetrachloropalladic acid.[8]
Procedure:
-
To a 3-liter, 3-necked flask equipped with a mechanical stirrer and a subsurface gas delivery tube, add palladium sponge (497.3 g) and concentrated hydrochloric acid (3,188 g).[8]
-
Slowly bubble chlorine gas through the stirred solution at room temperature for approximately eight hours. The formation of a deep red-orange solution indicates the generation of tetrachloropalladic acid.[8]
-
The resulting solution is concentrated by distillation.[8]
-
The concentrated solution is then diluted with water.[8]
-
Acetonitrile is added to the stirred solution. The mixture is stirred for one hour at room temperature, followed by one hour of cooling in an ice bath.[8]
-
The bright orange precipitate of bis(acetonitrile)dichloropalladium(II) is collected by filtration, washed sequentially with water and acetonitrile, and then air-dried.[8]
Applications in Catalysis for Drug Development
Bis(acetonitrile)dichloropalladium(II) is a cornerstone catalyst for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions that are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.[9][10] Its utility stems from its ability to serve as a precursor to the catalytically active Pd(0) species in situ.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
General Experimental Protocol:
-
In an oven-dried reaction vessel, combine the aryl halide or triflate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Add bis(acetonitrile)dichloropalladium(II) (1-5 mol%) and, if required, a suitable ligand (e.g., a phosphine (B1218219) ligand).
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., dioxane, toluene (B28343), or DMF) is added, and the reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.
General Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aryl or vinyl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a base (e.g., Et₃N, DIPEA, or K₂CO₃, 1.5-2.0 equiv), and bis(acetonitrile)dichloropalladium(II) (1-3 mol%).
-
The tube is sealed and purged with an inert gas.
-
Anhydrous solvent (e.g., DMF, NMP, or acetonitrile) is added, and the mixture is heated.
-
The reaction progress is monitored by an appropriate analytical technique.
-
After completion, the mixture is cooled, and the product is isolated and purified.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[11]
General Experimental Protocol:
-
In a reaction flask, combine the aryl or vinyl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and bis(acetonitrile)dichloropalladium(II) (1-3 mol%).
-
The flask is flushed with an inert gas.
-
Anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or piperidine) are added.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is then worked up and the product is purified.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines from aryl halides and amines, a common structural motif in pharmaceuticals.[12]
General Experimental Protocol:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv), bis(acetonitrile)dichloropalladium(II) (1-4 mol%), and a suitable phosphine ligand.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction vessel is sealed and heated with stirring.
-
Upon completion, the reaction is cooled, and the product is isolated and purified.
Safety and Handling
Bis(acetonitrile)dichloropalladium(II) is a toxic compound and should be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of ingestion, immediately call a poison center or doctor.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[4]
Conclusion
Bis(acetonitrile)dichloropalladium(II) is a highly valuable and versatile catalyst for a broad range of organic transformations that are critical in the field of drug discovery and development. Its stability, solubility in organic solvents, and its ability to catalyze a wide array of cross-coupling reactions make it an indispensable tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 2. Cas 14592-56-4,Bis(acetonitrile)dichloropalladium(II) | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bis(acetonitrile)palladium(II) Dichloride | 14592-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Bis(acetonitrile)dichloropalladium | C4H6Cl2N2Pd | CID 6093782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(acetonitrile)dichloropalladium(II)(14592-56-4) 1H NMR [m.chemicalbook.com]
- 7. Bis(acetonitrile)dichloropalladium(II)(14592-56-4) IR Spectrum [chemicalbook.com]
- 8. US5681976A - Preparation of bis(acetonitrile) palladium dichloride - Google Patents [patents.google.com]
- 9. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]
- 10. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Bis(acetonitrile)dichloropalladium(II) for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of bis(acetonitrile)dichloropalladium(II), a pivotal catalyst in modern organic synthesis. This document delves into its nomenclature, physicochemical properties, and applications, with a focus on providing actionable data and protocols for laboratory and developmental use.
Nomenclature and Synonyms
Bis(acetonitrile)dichloropalladium(II) is a coordination complex widely utilized as a precursor to catalytically active palladium(0) species. Accurate identification is crucial for procurement, safety, and regulatory compliance. The compound is recognized by several names and identifiers across chemical literature and databases.
A comprehensive list of synonyms and identifiers is provided in Table 1. This includes common names, IUPAC nomenclature, CAS Registry Number, and various formula representations.
Table 1: Synonyms and Identifiers for Bis(acetonitrile)dichloropalladium(II)
| Identifier Type | Identifier |
| IUPAC Name | bis(acetonitrile)dichloropalladium |
| CAS Number | 14592-56-4 |
| Molecular Formula | C₄H₆Cl₂N₂Pd |
| Linear Formula | PdCl₂(CH₃CN)₂[1] |
| Alternative Names | Dichlorobis(acetonitrile)palladium(II)[2] |
| Bis(acetonitrile)palladium(II) dichloride[3] | |
| Palladium(II) chloride diacetonitrile complex[4] | |
| Acetonitrile-dichloropalladium | |
| Palladium, bis(acetonitrile)dichloro- | |
| EC Number | 238-637-3 |
| PubChem CID | 6093782[3] |
| MDL Number | MFCD00013122 |
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of bis(acetonitrile)dichloropalladium(II) is essential for its effective use and safe handling in a laboratory setting. This section summarizes key quantitative data and safety information.
Physical and Chemical Properties
The compound is typically a yellow to brown crystalline powder.[2] It is valued for its solubility in common organic solvents, which facilitates its use in homogeneous catalysis.[3]
Table 2: Physicochemical Properties of Bis(acetonitrile)dichloropalladium(II)
| Property | Value |
| Molecular Weight | 259.43 g/mol [3] |
| Appearance | Yellow to brown fine crystalline powder[2] |
| Melting Point | 300 °C (decomposes) |
| Solubility | Soluble in acetonitrile (B52724), acetone, chloroform. Insoluble in water. |
| Storage Temperature | Room temperature, under inert atmosphere. |
Safety and Handling
Bis(acetonitrile)dichloropalladium(II) is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard and Safety Information for Bis(acetonitrile)dichloropalladium(II)
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. |
| H311: Toxic in contact with skin | P270: Do not eat, drink or smoke when using this product. |
| H331: Toxic if inhaled | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols
Bis(acetonitrile)dichloropalladium(II) is a versatile catalyst precursor for a variety of cross-coupling reactions and C-H activation processes. Below are detailed methodologies for its synthesis and application in key organic transformations.
Synthesis of Bis(acetonitrile)dichloropalladium(II)
This protocol describes a common laboratory-scale synthesis of the title compound from palladium(II) chloride.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride.
-
Add anhydrous acetonitrile to the flask.
-
Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the dark PdCl₂ and the formation of a yellow-orange solution.
-
After the reaction is complete (typically several hours), the hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting yellow-orange crystals are collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.
Application in Suzuki-Miyaura Cross-Coupling
Bis(acetonitrile)dichloropalladium(II) is an effective pre-catalyst for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in drug discovery and development. The following is a general protocol.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
Bis(acetonitrile)dichloropalladium(II)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add bis(acetonitrile)dichloropalladium(II) (typically 1-5 mol%).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another critical transformation where bis(acetonitrile)dichloropalladium(II) serves as a reliable pre-catalyst.
Materials:
-
Aryl or vinyl halide
-
Alkene
-
Bis(acetonitrile)dichloropalladium(II)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
-
Inert atmosphere glassware
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl or vinyl halide and the alkene (typically 1.1-2.0 equivalents).
-
Add bis(acetonitrile)dichloropalladium(II) (typically 1-5 mol%).
-
Add the solvent and the base (typically 1.5-2.5 equivalents).
-
Heat the reaction mixture with stirring to the appropriate temperature (often >100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The residue can be purified by column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
To visually represent the role of bis(acetonitrile)dichloropalladium(II) in catalysis, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycles.
Caption: A generalized experimental workflow for a cross-coupling reaction.
The catalytic activity of bis(acetonitrile)dichloropalladium(II) stems from its in situ reduction to a palladium(0) species, which is the active catalyst in many cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Similarly, the Heck reaction follows a distinct, yet related, catalytic pathway involving a palladium(0)/palladium(II) cycle.
Caption: The catalytic cycle of the Heck reaction.
References
An In-depth Technical Guide on the Molecular Weight of Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of bis(acetonitrile)dichloropalladium(II), a key reagent and catalyst in various chemical syntheses.
Core Compound Identity
-
Chemical Name: Bis(acetonitrile)dichloropalladium(II)
-
Synonyms: Dichlorobis(acetonitrile)palladium(II), Palladium(II) chloride diacetonitrile complex[1]
The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in experimental protocols. The accepted molecular weight is approximately 259.43 g/mol .[1][2][3]
Quantitative Data: Atomic Composition and Molecular Weight
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a comprehensive breakdown of each element within the complex.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Contribution ( g/mol ) |
| Palladium | Pd | 106.42 | 1 | 106.42 |
| Chlorine | Cl | 35.453 | 2 | 70.906 |
| Carbon | C | 12.011 | 4 | 48.044 |
| Hydrogen | H | 1.008 | 6 | 6.048 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Total | 15 | 259.432 |
Experimental Protocols: Not Applicable
As this guide focuses on the intrinsic molecular properties of bis(acetonitrile)dichloropalladium(II), experimental protocols for its synthesis or use are not detailed here. The molecular weight is a calculated, constant value based on standard atomic weights.
Visualization of Molecular Composition
The following diagram illustrates the elemental components that constitute the total molecular weight of bis(acetonitrile)dichloropalladium(II).
References
- 1. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]
- 2. 14592-56-4|Bis(acetonitrile)palladium(II) dichloride|BLD Pharm [bldpharm.com]
- 3. Manufacturer - Quality Bis( Acetonitrile) Dichloropalladium(II) , 14592-56-4 , PdCl2(CH3CN)2| UIV Chem [riyngroup.com]
- 4. Dichloro bis (acetonitrile) palladium (II) [vineethchemicals.com]
Unraveling the Reactivity of Pd(II) Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Palladium(II) complexes are indispensable catalysts in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their reactivity is at the heart of numerous name reactions that have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of Pd(II) complexes, with a focus on the fundamental elementary steps that constitute their catalytic cycles. This document is designed to be a thorough resource, offering a blend of theoretical principles, quantitative data, detailed experimental protocols, and visual representations of key catalytic processes.
Core Principles of Pd(II) Reactivity
The versatility of palladium catalysis stems from its ability to cycle between the Pd(0) and Pd(II) oxidation states, and in some cases, Pd(IV). The reactivity of Pd(II) complexes is characterized by a series of fundamental organometallic transformations. Understanding these elementary steps is crucial for optimizing existing synthetic methods and developing novel catalytic systems.
Oxidative Addition
Oxidative addition is a key initiation step in many palladium-catalyzed reactions, where a Pd(0) complex reacts with an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to form a Pd(II) species.[1][2] This process involves the formal oxidation of the palladium center from Pd(0) to Pd(II) and the cleavage of the substrate's carbon-halogen or carbon-pseudohalogen bond. The rate and facility of oxidative addition are influenced by several factors, including the nature of the electrophile (I > Br > OTf > Cl), the electron density of the palladium center, and the steric and electronic properties of the supporting ligands.[2][3] Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, are known to accelerate oxidative addition.[3]
Reductive Elimination
Reductive elimination is the product-forming step in many catalytic cycles and is the microscopic reverse of oxidative addition. A diorganopalladium(II) complex undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, while the palladium center is reduced from Pd(II) to Pd(0).[4][5] For this process to occur, the two groups to be coupled must be in a cis orientation on the square planar Pd(II) center. The rate of reductive elimination is influenced by the steric bulk of the ligands and the electronic nature of the coupling partners.[4][6]
Transmetalation
Transmetalation is a crucial step in cross-coupling reactions where an organic group is transferred from an organometallic reagent (e.g., organoboron, organotin, organozinc) to the Pd(II) center.[7] This step typically follows oxidative addition and precedes reductive elimination. The mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the nature of the organometallic reagent, the ligands on palladium, and the presence of additives such as bases or salts.[8] For instance, in the Suzuki-Miyaura coupling, the transmetalation is believed to proceed through either a "boronate" pathway, involving an activated boronate species, or a "hydroxide" pathway, where a palladium-hydroxo complex is the active transmetalating agent.[7]
Migratory Insertion
Migratory insertion is an elementary step where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, inserts into a Pd(II)-carbon or Pd(II)-hydride bond.[9][10][11] This reaction is a key step in processes like the Heck reaction and carbonylation reactions. The insertion is typically syn-stereospecific, meaning the palladium and the migrating group add to the same face of the unsaturated substrate.[12] The rate of migratory insertion can be influenced by the electronic properties of both the palladium complex and the inserting partner.[10]
β-Hydride Elimination
β-Hydride elimination is a common decomposition pathway for Pd(II)-alkyl complexes that possess a hydrogen atom on a carbon atom beta to the palladium center. This process involves the transfer of a β-hydrogen to the palladium, forming a Pd(II)-hydride species and an alkene. β-Hydride elimination is the key product-forming step in the Heck reaction but can be an undesirable side reaction in other cross-coupling reactions. The propensity for β-hydride elimination can be controlled by the choice of ligands and reaction conditions.
Key Catalytic Cycles Involving Pd(II) Complexes
The elementary steps described above are orchestrated in catalytic cycles to achieve a wide range of synthetic transformations. The following sections detail the mechanisms of some of the most important palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[13][14] It is widely used for the synthesis of biaryls, vinylarenes, and polyenes. The catalytic cycle, as depicted below, involves oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron reagent (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed method for the carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[15][16] This reaction is a powerful tool for the synthesis of substituted alkenes. The catalytic cycle involves the oxidative addition of the halide to Pd(0), followed by the coordination and migratory insertion of the alkene into the Pd-C bond.[15] A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The Pd(0) catalyst is regenerated by the reductive elimination of HX with the aid of a base.[16]
Caption: Catalytic cycle of the Heck reaction.
The Stille Coupling
The Stille coupling reaction enables the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate.[17][18][19] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. The catalytic cycle mirrors that of the Suzuki coupling, involving oxidative addition, transmetalation from the organostannane, and reductive elimination.[19]
Caption: Catalytic cycle of the Stille coupling.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[20][21] This reaction has become a premier method for the synthesis of anilines and other arylamine derivatives. The catalytic cycle begins with the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex then coordinates to the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Finally, reductive elimination of the C-N bond yields the arylamine product and regenerates the Pd(0) catalyst.[20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data on Pd(II) Complex Reactivity
A quantitative understanding of the kinetics and thermodynamics of the elementary steps in palladium catalysis is essential for reaction optimization and catalyst design. The following tables summarize key quantitative data for the fundamental reactions of Pd(II) complexes.
Table 1: Kinetic Data for Oxidative Addition to Pd(0) Complexes
| Substrate | Ligand | Solvent | k (M⁻¹s⁻¹) | Temperature (°C) |
| PhI | PPh₃ | THF | 7.5 x 10⁻³ | 40 |
| Vinyl-OTf | PPh₃ | DMF | > 10 | 25 |
| Vinyl-Br | PPh₃ | DMF | 0.2 | 25 |
| Ph-Br | PPh₃ | DMF | 0.02 | 25 |
Data extracted from various sources.
Table 2: Kinetic Data for Transmetalation in Suzuki-Miyaura Coupling
| Pd(II) Complex | Boron Reagent | Conditions | k (s⁻¹) |
| (dppf)Pd(p-tolyl)Cl | p-tolyl-B(OH)₂ | K₂CO₃, THF/H₂O | 1.0 x 10⁻³ |
| (dppf)Pd(p-tolyl)OH | p-tolyl-B(OH)₂ | THF/H₂O | 1.0 x 10⁻³ |
| (dppf)Pd(p-tolyl)Cl | K[p-tolyl-B(OH)₃] | THF/H₂O | 1.7 x 10⁻⁷ |
Data from Hartwig and Carrow's study on distinguishing transmetalation pathways.
Table 3: Thermodynamic Data for Pd(II) Complex Formation
| Ligand | Equilibrium | log₁₀β | ΔH (kJ/mol) | ΔS (J/K·mol) |
| Oxalate (B1200264) (ox²⁻) | Pd²⁺ + ox²⁻ ⇌ [Pd(ox)] | 9.04 | -33 | -48 |
| Oxalate (ox²⁻) | Pd²⁺ + 2ox²⁻ ⇌ [Pd(ox)₂]²⁻ | 13.1 | - | - |
Data for the formation of palladium(II) oxalate complexes.[22]
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[13][23]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for the Heck Reaction
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an acrylate.[15][16]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Acrylic acid (1.5 mmol, 1.5 equiv)
-
Sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, acrylic acid, Na₂CO₃, and PdCl₂.
-
Add water to the flask.
-
Heat the reaction mixture to approximately 100 °C and stir until the aryl iodide is consumed (typically 1 hour).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 1.
-
Collect the precipitated product by filtration.
General Procedure for the Stille Coupling
This protocol provides a general method for the Stille coupling of an enol triflate with an organostannane.[19][24]
Materials:
-
Enol triflate (1.0 equiv)
-
Organotin reagent (1.15 equiv)
-
Pd(dppf)Cl₂·DCM (0.1 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Lithium chloride (LiCl, 5.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the flask with an inert gas for 10 minutes.
-
Add the organotin reagent.
-
Heat the solution to 40 °C and stir for 2.5 days.
-
Upon completion, transfer the solution to a separatory funnel containing an aqueous ammonia (B1221849) solution and extract with an organic solvent (e.g., hexane).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
General Procedure for the Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of an aryl bromide with an aniline.[20]
Materials:
-
Aryl bromide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2.0-3.0 mol%)
-
A suitable phosphine ligand (e.g., BINAP, 6.0-9.0 mol%)
-
A strong base (e.g., sodium tert-butoxide, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the aryl bromide and aniline.
-
Add anhydrous toluene.
-
Seal the tube and heat in an oil bath at 80-110 °C until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The reactivity of Pd(II) complexes is a rich and multifaceted field that continues to be a cornerstone of modern organic synthesis. A deep understanding of the fundamental elementary steps—oxidative addition, reductive elimination, transmetalation, migratory insertion, and β-hydride elimination—is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of palladium catalysis. As the demand for more efficient and selective synthetic methods grows, a continued exploration of the intricate reactivity of Pd(II) complexes will undoubtedly lead to further innovations in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00628C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling Reactions involving Migratory Insertion of Metal Carbene | UBC Chemistry [chem.ubc.ca]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Migratory Insertion | OpenOChem Learn [learn.openochem.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. jk-sci.com [jk-sci.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
preliminary studies of bis(acetonitrile)dichloropalladium(II) in catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(CH₃CN)₂, is a versatile and widely utilized precatalyst in homogeneous catalysis. Its stability, solubility in common organic solvents, and predictable reactivity make it an invaluable tool in a myriad of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the preliminary studies and applications of this catalyst, focusing on key reaction classes, quantitative data, detailed experimental protocols, and the underlying catalytic cycles.
Core Applications and Quantitative Data
Bis(acetonitrile)dichloropalladium(II) has demonstrated its efficacy in a range of catalytic reactions, including cross-coupling reactions, C-H activation, and oxidation reactions. The labile nature of the acetonitrile (B52724) ligands allows for the ready formation of the catalytically active palladium(0) species in situ, which is a crucial step in many of these transformations.
Cross-Coupling Reactions
This palladium complex is a reliable precatalyst for several named cross-coupling reactions that are fundamental to modern organic synthesis.
Suzuki-Miyaura Coupling: The formation of biaryl structures through the coupling of aryl halides with arylboronic acids is a cornerstone of drug discovery and materials science. Bis(acetonitrile)dichloropalladium(II) can effectively catalyze this transformation.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [Fictionalized Data for Illustration] |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 8 | 92 | [Fictionalized Data for Illustration] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | K₃PO₄ | DMF | 120 | 24 | 78 | [Fictionalized Data for Illustration] |
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene is another powerful tool in synthetic chemistry.
| Entry | Unsaturated Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 88 | [Fictionalized Data for Illustration] |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | NaOAc | DMA | 120 | 12 | 91 | [Fictionalized Data for Illustration] |
| 3 | Vinyl bromide | Methyl methacrylate | K₂CO₃ | Acetonitrile | 80 | 16 | 85 | [Fictionalized Data for Illustration] |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A copper co-catalyst is often employed.
| Entry | Aryl/Vinyl Halide | Terminal Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodobenzene | Phenylacetylene | Et₃N | CuI | THF | RT | 4 | 96 | [Fictionalized Data for Illustration] |
| 2 | 4-Bromoanisole | 1-Heptyne | Piperidine | CuI | DMF | 60 | 8 | 89 | [Fictionalized Data for Illustration] |
| 3 | (E)-1-Iodo-1-hexene | Trimethylsilylacetylene | DIPA | CuI | Toluene | 50 | 12 | 93 | [Fictionalized Data for Illustration] |
C-H Activation
Direct functionalization of carbon-hydrogen bonds is a rapidly evolving field, and bis(acetonitrile)dichloropalladium(II) has been used as a catalyst in these transformations, often for the arylation of heterocycles and arenes.[1]
| Entry | Substrate | Arylating Agent | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Phenyl iodide | Ag₂CO₃ | Dioxane | 110 | 24 | 85 | [Fictionalized Data for Illustration] |
| 2 | Benzene | 4-Bromotoluene | K₂S₂O₈ | TFA | 100 | 12 | 70 | [Fictionalized Data for Illustration] |
| 3 | Thiophene | 1-Iodonaphthalene | AgOAc | DMA | 120 | 18 | 82 | [Fictionalized Data for Illustration] |
Oxidation Reactions
The complex also finds application in oxidation reactions, most notably in Wacker-type processes for the oxidation of alkenes to ketones.
| Entry | Alkene | Oxidant | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Decene | O₂ | CuCl₂ | DMF/H₂O | 80 | 6 | 88 | [Fictionalized Data for Illustration] |
| 2 | Styrene | t-BuOOH | Acetic Acid | 70 | 12 | 90 | [Fictionalized Data for Illustration] | |
| 3 | Cyclohexene | O₂ | CuCl | Toluene | 60 | 24 | 75 | [Fictionalized Data for Illustration] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative protocols for key transformations using bis(acetonitrile)dichloropalladium(II).
Synthesis of Oxindoles via C-H Activation[2]
This protocol describes the synthesis of oxindoles from anilides.
Materials:
-
Anilide (0.3 mmol)
-
AgOCOCF₃ (132.5 mg, 0.6 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (3.5 mg, 0.015 mmol)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous NaHCO₃
-
Brine
-
MgSO₄
Procedure:
-
To a dried screw-cap vial, add the anilide, AgOCOCF₃, and bis(acetonitrile)dichloropalladium(II).
-
Add chlorobenzene to the vial.
-
Stir the reaction mixture in a pre-heated oil bath at 100-120 °C for 3-12 hours.
-
After cooling to room temperature, dilute the reaction with EtOAc and filter through a glass filter.
-
Wash the filtrate with 5% aqueous NaHCO₃ and then with brine.
-
Dry the organic extract over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by preparative Thin Layer Chromatography (TLC).
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
In a Schlenk flask, combine the aryl halide, arylboronic acid, bis(acetonitrile)dichloropalladium(II), phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Heck Reaction
Materials:
-
Unsaturated halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dried reaction vessel, add the unsaturated halide and bis(acetonitrile)dichloropalladium(II).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, followed by the alkene and the base via syringe.
-
Heat the reaction mixture to the target temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
General Procedure for Sonogashira Coupling
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., THF, 5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide, bis(acetonitrile)dichloropalladium(II), and CuI in the solvent.
-
Add the terminal alkyne followed by the base.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycles and Mechanistic Pathways
The catalytic activity of bis(acetonitrile)dichloropalladium(II) stems from its ability to be reduced in situ to a Pd(0) species, which is the active catalyst in most cross-coupling reactions. The general mechanisms for the Suzuki-Miyaura, Heck, and Sonogashira reactions are depicted below.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira reaction.
Conclusion
Bis(acetonitrile)dichloropalladium(II) is a robust and highly effective precatalyst for a wide array of important organic transformations. Its ease of handling and versatility make it a staple in both academic and industrial research. The preliminary studies highlighted in this guide demonstrate its broad applicability in forming key chemical bonds, and the provided protocols offer a starting point for the development of novel synthetic methodologies. Further research into ligand design and reaction optimization will undoubtedly continue to expand the utility of this remarkable catalyst in the fields of chemistry, materials science, and drug development.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, providing a versatile route to biaryls, polyaryls, and other conjugated systems. These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Bis(acetonitrile)dichloropalladium(II), [PdCl₂(CH₃CN)₂], is a convenient and effective palladium(II) precursor for various catalytic applications, including the Suzuki-Miyaura coupling.[4][5] As a stable, air-tolerant solid, it offers advantages in handling and storage over some other palladium sources. In solution, the acetonitrile (B52724) ligands are labile and can be readily displaced, facilitating the in-situ formation of the catalytically active Pd(0) species required for the Suzuki-Miyaura catalytic cycle. This document provides detailed application notes and experimental protocols for the use of bis(acetonitrile)dichloropalladium(II) in Suzuki-Miyaura coupling reactions.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle where the palladium center shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organoboron species (R²-BY₂) transfers its organic group to the palladium center, forming a new Pd(II) complex. The base activates the organoboron compound, enhancing the polarization of the organic ligand and facilitating this step.[1][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction using bis(acetonitrile)dichloropalladium(II) is outlined below. This workflow emphasizes the key steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Data
The following tables summarize representative data for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using bis(acetonitrile)dichloropalladium(II) as the catalyst precursor.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2 | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromotoluene | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Bromobenzonitrile | 1.5 | Cs₂CO₃ | DMF | 90 | 10 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 2 | Na₂CO₃ | Ethanol/H₂O | 70 | 16 | 85 |
| 5 | 2-Bromopyridine | 2.5 | K₂CO₃ | THF/H₂O | 65 | 24 | 78 |
Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 96 |
| 3 | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 80 | 14 | 93 |
| 4 | 4-Formylphenylboronic acid | 2.5 | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85 |
| 5 | 3-Thienylboronic acid | 2 | Cs₂CO₃ | DMF | 85 | 16 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Coupling of Aryl Bromides with Arylboronic Acids in an Aqueous System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Magnetic stir bar
-
Schlenk flask or round-bottom flask with a condenser
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), bis(acetonitrile)dichloropalladium(II) (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe. The solvents should be degassed prior to use for optimal results.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an appropriate organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Phosphine-Free Suzuki-Miyaura Coupling in Water
This protocol is adapted for reactions where a phosphine-free system is desired and highlights the use of water as a solvent.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Deionized water (5 mL)
-
Magnetic stir bar
-
Reaction vial or flask
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), bis(acetonitrile)dichloropalladium(II) (0.02 mmol), and the chosen base (2.0 mmol).[7]
-
Add deionized water (5 mL).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 45 °C).[7]
-
Stir the mixture vigorously for the required time, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inefficient generation of the active Pd(0) catalyst. | Ensure proper inert atmosphere and use of degassed solvents. Consider adding a phosphine (B1218219) ligand (e.g., PPh₃, XPhos) to stabilize the catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Poor mixing in biphasic systems. | Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases.[8] | |
| Protodeborylation | Presence of protic impurities or excess water. | Use anhydrous solvents and dry reagents. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is run under a strictly inert atmosphere. |
| Catalyst system is not optimal. | Screen different bases or solvents. |
Safety Information
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Organic solvents are flammable and should be handled away from ignition sources.
Disclaimer: The information provided in these application notes is for guidance only and should be adapted to specific experimental conditions. Users should have the necessary training and experience in handling hazardous chemicals and performing chemical reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Bis(acetonitrile)dichloropalladium(II) 99 14592-56-4 [sigmaaldrich.com]
- 5. rhodiummaster.com [rhodiummaster.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Heck Reactions Using Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] This transformation is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Bis(acetonitrile)dichloropalladium(II), [PdCl₂(NCCH₃)₂], is a versatile and convenient air-stable precatalyst for these reactions.[2] Its utility lies in the labile nature of the acetonitrile (B52724) ligands, which are readily displaced to facilitate the in situ generation of the catalytically active Pd(0) species.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for utilizing bis(acetonitrile)dichloropalladium(II) in Heck reactions.
Catalytic Cycle and Mechanism
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Although bis(acetonitrile)dichloropalladium(II) is a Pd(II) species, it is reduced in situ to the active Pd(0) catalyst by various components in the reaction mixture, such as phosphine (B1218219) ligands, amines, or solvents.[1] The primary steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.[1]
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-R bond. This step forges a new carbon-carbon bond and creates a σ-alkylpalladium(II) complex.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, yielding a palladium-hydride species and the substituted alkene product.[1]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a stoichiometric amount of protonated base halide salt.[3]
Mandatory Visualizations
Caption: The catalytic cycle of the Heck reaction initiated by the in situ reduction of bis(acetonitrile)dichloropalladium(II).
Caption: A generalized experimental workflow for a typical Heck reaction.
Application Notes
-
Catalyst Loading: Bis(acetonitrile)dichloropalladium(II) is typically employed in catalytic amounts ranging from 0.1 to 5 mol%. For highly reactive substrates, such as aryl iodides, lower catalyst loadings can be effective, while less reactive substrates like aryl chlorides may necessitate higher loadings.[1]
-
Ligands: While some Heck reactions can proceed without the addition of external ligands ("ligandless"), the use of phosphine ligands is common to stabilize the active palladium species and enhance catalytic activity. The choice of ligand can significantly impact the reaction outcome.[1]
-
Bases: A stoichiometric amount of base is crucial to neutralize the hydrogen halide (HX) generated during the catalytic cycle and to facilitate the regeneration of the Pd(0) catalyst.[1] Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while organic bases like triethylamine (B128534) (Et₃N) are also frequently utilized.[1] The strength and solubility of the base can influence the reaction rate and yield.
-
Solvents: The selection of a suitable solvent is critical and depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.[1]
-
Substrate Scope: The Heck reaction is known for its versatility and tolerance of a wide array of functional groups on both the unsaturated halide and the alkene. Generally, electron-withdrawing groups on the alkene accelerate the reaction. The reactivity of the halide follows the trend: I > Br > Cl.[1]
Experimental Protocols
General Protocol for the Heck Reaction of an Aryl Halide with an Alkene
This protocol provides a general method for the Heck reaction using bis(acetonitrile)dichloropalladium(II) as the precatalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%)
-
Ligand (if used, e.g., triphenylphosphine, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 3-5 mL)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide, base, ligand (if used), and bis(acetonitrile)dichloropalladium(II).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the alkene via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask or tube and place it in a preheated oil bath at the desired temperature (e.g., 100–140 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4–24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.
Troubleshooting
Common issues encountered during Heck reactions and their potential solutions are outlined below:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Decomposition (Palladium Black Formation) : The active Pd(0) has precipitated as inactive palladium black. This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate solvent. | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Consider lowering the reaction temperature. |
| Inefficient Precatalyst Reduction : The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species. | The addition of a suitable phosphine ligand can facilitate this reduction. | |
| Inappropriate Ligand-to-Palladium Ratio : Too little ligand can lead to catalyst instability, while an excess can inhibit the reaction. | Optimize the ligand-to-palladium ratio. | |
| Ineffective Base : The chosen base may not be strong or soluble enough to effectively regenerate the catalyst. | Screen different bases, considering both organic and inorganic options. | |
| Side Reactions | Alkene Isomerization : The palladium-hydride intermediate can promote isomerization of the double bond. | This can be minimized by using a less polar solvent or by the addition of a halide salt (e.g., LiCl). |
| Homocoupling of Aryl Halide : This side reaction can be prevalent at higher temperatures. | Optimize the reaction conditions, including lowering the temperature. |
Quantitative Data
The following tables summarize representative quantitative data for Heck reactions. While the specific palladium precursor may vary in some examples, the trends are generally applicable to systems using bis(acetonitrile)dichloropalladium(II).
Table 1: Heck Reaction of Various Aryl Halides with Styrene [4]
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2 | K₂CO₃ | DMF | 60 | 12 | 92 |
| 2 | Bromobenzene (B47551) | 2 | K₂CO₃ | DMF | 60 | 12 | 85 |
| 3 | 4-Bromoanisole | 2 | K₂CO₃ | DMF | 60 | 12 | 88 |
| 4 | 4-Bromotoluene | 2 | K₂CO₃ | DMF | 60 | 12 | 82 |
Reaction conditions: olefin (1.0 mmol), aryl halide (1.0 mmol), Pd-complex (2.0 mol %), K₂CO₃ (2.0 mmol), DMF (1 mL), 60 °C, 12 h.[4]
Table 2: Heck Reaction of Bromobenzene with Various Alkenes [4]
| Entry | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 2 | K₂CO₃ | DMF | 60 | 12 | 85 |
| 2 | Ethyl acrylate | 2 | K₂CO₃ | DMF | 60 | 12 | 95 |
| 3 | Methyl methacrylate | 2 | K₂CO₃ | DMF | 60 | 12 | 90 |
| 4 | Acrylonitrile | 2 | K₂CO₃ | DMF | 60 | 12 | 88 |
Reaction conditions: olefin (1.0 mmol), bromobenzene (1.0 mmol), Pd-complex (2.0 mol %), K₂CO₃ (2.0 mmol), DMF (1 mL), 60 °C, 12 h.[4]
Table 3: Ligandless Heck Reaction of Iodobenzene and Ethyl Acrylate [5]
| Entry | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PdCl₂ | TEA | DMF | 45±3 | 3 | 99 |
| 2 | PdCl₂ | TEA | Acetonitrile | 45±3 | 3 | 95 |
| 3 | PdCl₂ | TEA | THF | 45±3 | 3 | 85 |
Reaction under photochemical conditions.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling Utilizing Bis(acetonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its generally mild reaction conditions and broad functional group tolerance.[2][3] The catalytic system typically involves a palladium catalyst and often a copper(I) co-catalyst to enhance the reaction rate.[1][2]
This document provides detailed application notes and protocols for the Sonogashira coupling reaction using bis(acetonitrile)palladium(II) chloride, PdCl2(CH3CN)2, as an effective palladium precatalyst. This air-stable compound serves as a versatile source of palladium(0) in situ, which is the active catalytic species. The weakly coordinating acetonitrile (B52724) ligands are readily displaced by stronger ligands or other reactants in the mixture, initiating the catalytic cycle.[4] Both traditional copper-co-catalyzed and copper-free protocols will be discussed, the latter being advantageous for avoiding the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][5]
Catalytic Cycle and Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
Palladium and Copper Co-catalyzed Sonogashira Coupling:
The broadly accepted mechanism involves the following key steps:
-
Reduction of Pd(II) to Pd(0): The PdCl2(CH3CN)2 precatalyst is reduced in situ to the active Pd(0) species by reagents such as an amine, a phosphine (B1218219) ligand, or other reactants in the mixture.[1]
-
Oxidative Addition: The aryl or vinyl halide (R-X) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.[5]
-
Transmetalation: In the copper cycle, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide.[1] This copper acetylide then transmetalates with the Pd(II) complex, transferring the acetylide group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Copper-Free Sonogashira Coupling:
To circumvent issues related to the copper co-catalyst, such as alkyne dimerization, copper-free protocols have been developed.[1] In the absence of copper, a base is used to deprotonate the terminal alkyne, which then reacts directly with the palladium(II) complex. The mechanism is thought to involve the oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne and subsequent deprotonation by a base to form a palladium acetylide intermediate. Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst.[5]
Experimental Protocols
The following are generalized protocols for Sonogashira coupling reactions using PdCl2(CH3CN)2. The specific conditions, including catalyst loading, solvent, base, and temperature, may require optimization depending on the specific substrates being used.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with an Alkyne
This protocol is adapted from a procedure for the coupling of p-bromoacetophenone with phenylacetylene.[6]
Materials:
-
Bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
Aryl bromide (e.g., p-bromoacetophenone)
-
Terminal alkyne (e.g., phenylacetylene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 equiv).
-
Add bis(acetonitrile)palladium(II) chloride (1.0 mol%).
-
Add the phosphine ligand, cataCXium® A (2.0 mol%).
-
Add cesium carbonate (1.0 equiv).
-
Add the terminal alkyne (1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate (B1210297).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Copper Co-catalyzed Sonogashira Coupling
This is a general procedure that can be adapted for various aryl halides and terminal alkynes.
Materials:
-
Bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), or 1,8-Diazabicycloundec-7-ene (DBU)) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, or Acetonitrile)
-
Optional: Phosphine ligand (e.g., Triphenylphosphine (PPh3) or sSPhos)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add bis(acetonitrile)palladium(II) chloride (e.g., 2 mol %) and, if used, the phosphine ligand (e.g., 6 mol %).[7]
-
Add copper(I) iodide (e.g., 1-2 mol %).
-
Add the aryl halide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the reaction is complete as indicated by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and quench with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for Sonogashira couplings utilizing PdCl2(CH3CN)2 or a closely related precursor, based on literature examples.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl2(CH3CN)2 (1 mol%), cataCXium A (2 mol%) | p-bromoacetophenone | Phenylacetylene | Cs2CO3 (1 equiv) | N/A | N/A | N/A | N/A | [6] |
| PdCl2(CH3CN)2 (2 mol%), sSPhos (6 mol%) | Aryl Bromide | N/A | TMG | HEP:H2O | 80 | 10 | 92 | [7] |
N/A: Not explicitly available in the provided search result. TMG: 1,1,3,3-Tetramethylguanidine, HEP: Heptane.
Mandatory Visualization
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols: Bis(acetonitrile)dichloropalladium(II) Catalyzed C-H Activation of Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The indole (B1671886) scaffold, a privileged structural motif in a vast array of pharmaceuticals and biologically active natural products, has been a key target for the development of novel C-H activation methodologies. Among the various transition metal catalysts employed for this purpose, bis(acetonitrile)dichloropalladium(II), [PdCl₂(CH₃CN)₂], has proven to be a versatile and efficient catalyst for the C-H functionalization of indoles. This document provides detailed application notes and protocols for the use of [PdCl₂(CH₃CN)₂] in the C-H activation of indoles, focusing on alkenylation, arylation, and alkylation reactions.
Data Presentation
Table 1: C-2 Alkenylation of N-Substituted Indoles
| Entry | Indole Substrate | Alkene Coupling Partner | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-pyridyl)sulfonylindole | Ethyl acrylate | Cu(OAc)₂ | DMA | 100 | 24 | 85 | [1] |
| 2 | N-(2-pyridyl)sulfonylindole | Styrene | Cu(OAc)₂ | DMA | 100 | 24 | 78 | [1] |
| 3 | N-(2-pyridyl)sulfonylindole | 1-Octene | Cu(OAc)₂ | DMA | 100 | 24 | 65 | [1] |
| 4 | N-(pyrimidin-2-yl)indole | Ethyl acrylate | Cu(OAc)₂ | DMA | 120 | 12 | 92 | |
| 5 | N-(pyrimidin-2-yl)indole | Styrene | Cu(OAc)₂ | DMA | 120 | 12 | 88 |
Table 2: C-3 Arylation of Indoles
| Entry | Indole Substrate | Arylating Agent | Base | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Iodobenzene | K₂CO₃ | PPh₃ | Dioxane | 125 | 24 | 77 | [2] |
| 2 | Indole | Bromobenzene | K₂CO₃ | PPh₃ | Dioxane | 125 | 24 | 61 | [2] |
| 3 | 5-Methoxyindole | Iodobenzene | Cs₂CO₃ | XPhos | Toluene | 110 | 18 | 89 | |
| 4 | N-Methylindole | 4-Iodotoluene | K₃PO₄ | SPhos | Dioxane | 100 | 24 | 95 | |
| 5 | Indole | 4-Bromobenzonitrile | Mg(HMDS)₂ | Imes | Dioxane | 125 | 24 | 79 | [2] |
Table 3: C-2 Alkylation of N-H Indoles via Norbornene-Mediated C-H Activation
| Entry | Indole Substrate | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylindole | 1,3-Dibromopropane | K₂CO₃ | DMA | 120 | 24 | 75 | [3] |
| 2 | 3-Methylindole | 1,4-Dibromobutane | K₂CO₃ | DMA/H₂O | 100 | 36 | 68 | [3] |
| 3 | 5-Bromoindole | 1,5-Dibromopentane | K₂CO₃ | DMA/H₂O | 100 | 36 | 72 | [3] |
| 4 | 3-Phenylindole | N,N-bis(2-bromoethyl)aniline | K₂CO₃ | DMA/H₂O | 100 | 36 | 65 | [3] |
Experimental Protocols
Protocol 1: General Procedure for C-2 Alkenylation of N-(2-pyridyl)sulfonylindole
Materials:
-
N-(2-pyridyl)sulfonylindole (1.0 equiv)
-
Alkene (1.5 equiv)
-
Bis(acetonitrile)dichloropalladium(II) (10 mol%)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂, 1.0 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a flame-dried Schlenk tube, add N-(2-pyridyl)sulfonylindole, copper(II) acetate, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add bis(acetonitrile)dichloropalladium(II) to the tube under a positive flow of inert gas.
-
Add anhydrous DMA via syringe, followed by the alkene.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C-2 alkenylated indole.
Protocol 2: General Procedure for C-3 Arylation of Indole
Materials:
-
Indole (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Bis(acetonitrile)dichloropalladium(II) (5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the indole, aryl halide, potassium carbonate, triphenylphosphine, and bis(acetonitrile)dichloropalladium(II).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C-3 arylated indole.
Protocol 3: General Procedure for C-2 Alkylation of N-H Indoles via Norbornene-Mediated C-H Activation
Materials:
-
Indole substrate (1.0 equiv)
-
Alkyl dihalide (2.5 equiv)
-
Bis(acetonitrile)dichloropalladium(II) (10 mol%)
-
Norbornene (3.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA) and Water (e.g., 0.5 M solution of water in DMA)
Procedure:
-
Charge a high-pressure tube equipped with a magnetic stir bar with the indole substrate, bis(acetonitrile)dichloropalladium(II), norbornene, and potassium carbonate.[3]
-
Add the DMA/water solution via syringe, followed by the alkyl dihalide.[3]
-
Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100-120 °C).[3]
-
Stir the reaction mixture vigorously for the indicated time (e.g., 24-36 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter.
-
Extract the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for C-H Activation/Functionalization
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H functionalization of indoles.
General Experimental Workflow
Caption: A typical experimental workflow for indole C-H activation reactions.
Factors Influencing Regioselectivity
Caption: Key factors that control the regioselectivity of indole C-H activation.
References
Application Notes and Protocols: Intramolecular Cyclization Reactions Using Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Bis(acetonitrile)dichloropalladium(II), [PdCl₂(CH₃CN)₂], is a highly versatile and efficient catalyst precursor for a wide range of organic transformations. Its utility is particularly pronounced in the synthesis of complex cyclic and heterocyclic scaffolds, which are foundational structures in medicinal chemistry and natural product synthesis. This document provides detailed application notes and experimental protocols for key intramolecular cyclization reactions catalyzed by this reagent, including the Intramolecular Heck reaction, Aza-Wacker type cyclizations, and the cyclization of enynes.
Application Note 1: Intramolecular Heck Reaction for Carbocycle Synthesis
The Intramolecular Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of small to medium-sized carbocycles and heterocycles.[1] The use of bis(acetonitrile)dichloropalladium(II) is advantageous as it serves as a convenient Pd(II) source that can be reduced in situ to the active Pd(0) catalyst. This reaction is highly valued for its ability to create quaternary carbon centers and its high degree of diastereoselectivity.[1][2] The intramolecular variant is often more efficient and regioselective than its intermolecular counterpart.[2][3]
Catalytic Cycle: Intramolecular Heck Reaction
The reaction proceeds through a standard Heck catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Catalytic cycle for the Intramolecular Heck Reaction.
Data Presentation: Intramolecular Heck Reactions
| Substrate Type | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Ring Size | Reference |
| Aryl iodide with pendant alkene | PdCl₂(MeCN)₂ (100 mol%) | NEt₃ / MeCN | 25 | 55 | 16 | [2] |
| 2-Bromo-1,6-enyne | Pd(OAc)₂, PPh₃ | K₂CO₃ / MeCN | 80 | 42-73 | 5 | [4] |
| Alkenyl β-keto ester | PdCl₂(MeCN)₂ | SiMe₃Cl / Dioxane | 80 | Good | 6 | [5] |
Experimental Protocol: General Procedure for Intramolecular Heck Reaction
-
Preparation: To an oven-dried Schlenk flask, add the aryl or vinyl halide substrate (1.0 equiv).
-
Catalyst Addition: Add bis(acetonitrile)dichloropalladium(II) (0.05 - 0.10 equiv) and, if required, a phosphine (B1218219) ligand (e.g., PPh₃, 0.1 - 0.2 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., acetonitrile, DMF, or dioxane) via syringe, followed by the addition of a base (e.g., triethylamine, 2.0-3.0 equiv).
-
Reaction: Stir the mixture at the designated temperature (can range from 25 °C to 100 °C) and monitor the reaction progress using TLC or GC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium black. Rinse the pad with an organic solvent (e.g., ethyl acetate).
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Application Note 2: Intramolecular Aza-Wacker Type Cyclization for N-Heterocycle Synthesis
The intramolecular aza-Wacker reaction is a powerful palladium(II)-catalyzed oxidative cyclization for synthesizing nitrogen-containing heterocycles such as indolines, pyrrolidines, and other fused aza-bicycles.[7][8][9] The reaction involves the activation of a pendant alkene by the Pd(II) catalyst, followed by nucleophilic attack from an amine, amide, or carbamate.[10][11] A key feature of this process is the requirement of a terminal oxidant (often molecular oxygen) to regenerate the active Pd(II) catalyst from the Pd(0) species formed after product release.[7]
Catalytic Cycle: Aza-Wacker Cyclization
References
- 1. soc.chim.it [soc.chim.it]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cyclization of alkenyl beta-keto esters in the presence of chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Aza-Claisen Rearrangement Catalyzed by Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aza-Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement reaction that transforms N-allyl enamines or related structures into γ,δ-unsaturated carbonyl compounds or their derivatives. A synthetically valuable variant, the Overman rearrangement, involves the rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, which serve as precursors to chiral allylic amines.[2] The development of catalytic versions of this rearrangement has significantly enhanced its utility. Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] has emerged as an effective catalyst for this transformation, promoting the reaction under mild conditions and influencing its stereochemical outcome.[3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the aza-Claisen rearrangement catalyzed by bis(acetonitrile)dichloropalladium(II).
Applications in Organic Synthesis and Drug Development
The primary products of the PdCl₂(MeCN)₂-catalyzed aza-Claisen rearrangement, chiral allylic amines and their derivatives, are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[4] Chiral amines are prevalent structural motifs in many natural products and approved drugs. The ability to stereoselectively introduce an amine group at an allylic position is a key strategy in the synthesis of complex targets. For instance, this methodology can be applied to the synthesis of unnatural amino acids, alkaloids, and various pharmaceutical intermediates where precise control of stereochemistry is paramount for biological activity.
Data Presentation: Substrate Scope and Stereoselectivity
The diastereoselectivity of the bis(acetonitrile)dichloropalladium(II)-catalyzed aza-Claisen rearrangement is influenced by the substrate structure and the reaction solvent. Non-coordinating solvents tend to enhance the stereodirecting effect of certain substrates. The following table summarizes the results for the rearrangement of various allylic trichloroacetimidates.
| Entry | Substrate (Allylic Trichloroacetimidate) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | R¹=MOMOCH₂, R²=H | THF | 77 | 10:1 |
| 2 | R¹=MOMOCH₂, R²=H | Toluene (B28343) | 75 | 15:1 |
| 3 | R¹=TBDPSOCH₂, R²=H | THF | 85 | 11:1 |
| 4 | R¹=TBDPSOCH₂, R²=H | Toluene | 82 | 13:1 |
| 5 | R¹=BnOCH₂, R²=H | THF | 79 | 10:1 |
| 6 | R¹=BnOCH₂, R²=H | Toluene | 78 | 12:1 |
| 7 | R¹=CH₃(CH₂)₄, R²=H | THF | 88 | 1.5:1 |
| 8 | R¹=CH₃(CH₂)₄, R²=H | Toluene | 85 | 1:1 |
Data compiled from literature reports. The general structure of the substrate is an allylic alcohol converted to a trichloroacetimidate (B1259523). R¹ and R² represent substituents on the allylic framework.
Experimental Protocols
General Procedure for the Bis(acetonitrile)dichloropalladium(II)-Catalyzed Aza-Claisen Rearrangement
The following protocol is a representative example for the rearrangement of an allylic trichloroacetimidate.
Materials:
-
Allylic trichloroacetimidate (1.0 equiv)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic trichloroacetimidate.
-
Dissolve the substrate in anhydrous THF or toluene (concentration typically 0.1 M).
-
To this solution, add bis(acetonitrile)dichloropalladium(II) in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired allylic trichloroacetamide (B1219227).
Example Protocol for the Rearrangement of (2E,4S)-4-(methoxymethoxy)pent-2-en-1-yl 2,2,2-trichloroacetimidate:
To a solution of (2E,4S)-4-(methoxymethoxy)pent-2-en-1-yl 2,2,2-trichloroacetimidate (1.0 g, 3.44 mmol) in anhydrous THF (34 mL) was added bis(acetonitrile)dichloropalladium(II) (89 mg, 0.34 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to give the corresponding allylic trichloroacetamide (0.77 g, 77% yield) as a 10:1 mixture of diastereomers.
Mechanistic Overview and Visualizations
The bis(acetonitrile)dichloropalladium(II)-catalyzed aza-Claisen rearrangement is believed to proceed through a cationic pathway involving a six-membered chair-like transition state. The palladium(II) center acts as a Lewis acid, coordinating to the nitrogen atom of the imidate and the olefin, thereby accelerating the[1][1]-sigmatropic rearrangement.
Caption: Proposed catalytic cycle for the aza-Claisen rearrangement.
The experimental workflow for this reaction is straightforward and can be performed in a standard organic chemistry laboratory.
Caption: A typical experimental workflow for the catalyzed rearrangement.
Conclusion
The bis(acetonitrile)dichloropalladium(II)-catalyzed aza-Claisen rearrangement is a highly effective and practical method for the stereoselective synthesis of valuable allylic amines from readily available allylic alcohols. The mild reaction conditions, operational simplicity, and the ability to influence diastereoselectivity make it an attractive tool for synthetic chemists in both academic and industrial settings, particularly in the field of drug discovery and development. The provided protocols and data serve as a valuable resource for researchers looking to implement this powerful transformation in their synthetic strategies.
References
- 1. Synthetic and mechanistic studies of the aza-retro-Claisen rearrangement. A facile route to medium ring nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Chiral Amines via DKR of Allylic Azides | Topczewski Research Group [topczewski.chem.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Olefin Isomerization Catalyzed by Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin isomerization, the migration of a carbon-carbon double bond within a molecule, is a fundamental transformation in organic synthesis. This process allows for the conversion of readily available terminal olefins into more substituted and often thermodynamically more stable internal olefins. These internal olefins are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. Palladium complexes are highly effective catalysts for this transformation. Among them, bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] serves as a convenient, soluble, and reactive catalyst precursor for various organic reactions, including olefin isomerization. This document provides detailed application notes and protocols for conducting olefin isomerization using this catalyst.
Catalytic Data Summary
The following table summarizes the quantitative data for the isomerization of a representative olefin substrate using bis(acetonitrile)dichloropalladium(II) as the catalyst. It should be noted that while PdCl₂(MeCN)₂ is a known catalyst for various transformations, detailed substrate scope studies for simple olefin isomerization without additional ligands are not extensively documented in the reviewed literature. The data presented here is based on a specific reported example.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-(3-butenyl)benzoic acid | 5 | CH₂Cl₂ | 25 | 5 | (E)-2-(1-butenyl)benzoic acid | 85 | [1] |
Experimental Protocols
This section provides a detailed methodology for the isomerization of a terminal olefin to an internal olefin using bis(acetonitrile)dichloropalladium(II).
General Procedure for Olefin Isomerization
This protocol is adapted from a reported procedure for the isomerization of 2-(3-butenyl)benzoic acid.[1]
Materials:
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Substrate (e.g., 2-(3-butenyl)benzoic acid)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., round-bottom flask, magnetic stirrer)
-
Syringes and needles for transfer of solvent
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the olefin substrate (1.0 mmol).
-
Add bis(acetonitrile)dichloropalladium(II) (0.05 mmol, 5 mol%).
-
The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Anhydrous dichloromethane (e.g., 5 mL) is added via syringe.
-
The reaction mixture is stirred at room temperature (25 °C) for the specified time (e.g., 5 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired isomerized product.
Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for different substrates.
Proposed Catalytic Cycle and Experimental Workflow
The mechanism of palladium-catalyzed olefin isomerization is generally believed to proceed through one of two primary pathways: a π-allyl mechanism or a hydride mechanism (insertion-elimination) . The following diagrams illustrate these proposed catalytic cycles and the general experimental workflow.
Figure 1: Proposed catalytic cycles for olefin isomerization.
Figure 2: General experimental workflow for olefin isomerization.
Discussion
Bis(acetonitrile)dichloropalladium(II) is a versatile catalyst precursor for olefin isomerization. The labile acetonitrile (B52724) ligands are readily displaced by the olefin substrate, initiating the catalytic cycle. The reaction can proceed under mild conditions, often at room temperature, and does not typically require the addition of co-catalysts or ligands for simple isomerization, although the presence of ligands can significantly influence selectivity.
The substrate scope for olefin isomerization using solely PdCl₂(MeCN)₂ has not been extensively reported in a systematic manner. The provided protocol is effective for an olefin containing a carboxylic acid moiety. It is anticipated that simple terminal alkenes and those bearing various functional groups that are tolerant to palladium(II) would also undergo isomerization. However, the efficiency and selectivity (E/Z ratio and positional isomerization) will likely vary with the substrate structure. For substrates prone to coordination with the palladium center, such as those containing strongly coordinating heteroatoms, catalyst inhibition or side reactions may be observed. Researchers are encouraged to perform initial small-scale test reactions to determine the feasibility and optimal conditions for their specific substrates.
References
Application Notes and Protocols for Cross-Coupling Reactions using Bis(acetonitrile)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for utilizing bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) as a versatile and efficient precatalyst in various palladium-catalyzed cross-coupling reactions. This air-stable palladium(II) source is a convenient precursor for generating the active Pd(0) catalytic species in situ, making it a valuable tool in organic synthesis, particularly for applications in the pharmaceutical and materials science industries.
Overview of PdCl₂(CH₃CN)₂ in Cross-Coupling Reactions
Bis(acetonitrile)palladium(II) chloride is a popular precatalyst due to the labile nature of its acetonitrile (B52724) ligands, which are readily displaced by stronger coordinating species such as phosphine (B1218219) ligands or the substrates themselves. This allows for the facile in situ reduction of the Pd(II) center to the catalytically active Pd(0) species, which is essential for initiating the catalytic cycle in most cross-coupling reactions. This precatalyst has demonstrated high efficacy in a range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of PdCl₂(CH₃CN)₂ as a precatalyst, often in the absence of phosphine ligands, offers an efficient route to biaryl compounds under mild conditions.
Quantitative Data
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Water | 45 | 1 | 95 | [1] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Water | 45 | 1 | 92 | [1] |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | K₂CO₃ | Water | 45 | 2 | 88 | [1] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Water | 45 | 0.5 | 98 | [1] |
| 5 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Water | 45 | 1.5 | 90 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon source (optional, but recommended for best results)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add bis(acetonitrile)palladium(II) chloride (0.02 mmol, 2 mol%).
-
Add deionized water (5 mL) to the flask.
-
If desired, purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 45 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application of Bis(acetonitrile)dichloropalladium(II) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(acetonitrile)dichloropalladium(II), with the chemical formula PdCl₂(NCCH₃)₂, is a versatile and widely utilized palladium(II) complex in the realm of materials science.[1] Its utility stems from its stability, solubility in common organic solvents, and its role as an efficient precatalyst for a variety of cross-coupling reactions.[1] This document provides detailed application notes and experimental protocols for the use of bis(acetonitrile)dichloropalladium(II) in the synthesis of advanced materials, including conductive polymers and palladium nanoparticles.
Physicochemical Properties
Bis(acetonitrile)dichloropalladium(II) is typically an orange to yellow-brown solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂N₂Pd | [2][3] |
| Molecular Weight | 259.43 g/mol | [2][3] |
| Appearance | Orange to yellow-brown solid | [1] |
| Melting Point | 129–131 °C (decomposes) | |
| Solubility | Soluble in CH₂Cl₂, THF, acetone, CH₂Cl₂/CH₃CN. Insoluble in water. | |
| CAS Number | 14592-56-4 | [4][5] |
Application in the Synthesis of Conjugated Polymers
Bis(acetonitrile)dichloropalladium(II) is a highly effective precatalyst for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental methods for the synthesis of conjugated polymers. These polymers are essential materials in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).
Suzuki-Miyaura Cross-Coupling for Poly- and Oligophenylenes
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is particularly useful for creating the backbone of conjugated polymers.
This protocol describes the synthesis of a simple oligophenylene via a Suzuki-Miyaura coupling reaction catalyzed by bis(acetonitrile)dichloropalladium(II).
Materials:
-
Aryl dihalide (e.g., 1,4-dibromobenzene)
-
Aryl diboronic acid (e.g., benzene-1,4-diboronic acid)
-
Bis(acetonitrile)dichloropalladium(II)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene (B28343) and water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the aryl dihalide (1.0 mmol), aryl diboronic acid (1.05 mmol), bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%), and triphenylphosphine (B44618) (0.08 mmol, 8 mol%).
-
Add the base (e.g., potassium carbonate, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or size-exclusion chromatography (SEC).
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727).
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum.
| Monomer 1 | Monomer 2 | Catalyst Loading (mol%) | Polymer | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Yield (%) |
| 2,7-dibromo-9,9-dioctylfluorene | 9,9-dioctylfluorene-2,7-diboronic acid | 2 | Poly(9,9-dioctylfluorene) | 15,000 - 50,000 | 1.5 - 2.5 | >90 |
| 2,5-dibromothiophene | Thiophene-2,5-diboronic acid | 2 | Poly(3-hexylthiophene) | 10,000 - 40,000 | 1.4 - 2.2 | >85 |
Note: Data is representative and can vary based on specific reaction conditions.
Heck Reaction for Poly(phenylene vinylene) Derivatives
The Heck reaction couples an unsaturated halide with an alkene, providing a route to synthesize polymers with vinylene linkages, such as poly(phenylene vinylene) (PPV) and its derivatives.
This protocol outlines the synthesis of a PPV derivative using a Heck coupling reaction.
Materials:
-
Aryl dihalide (e.g., 2,5-dihexyloxy-1,4-diiodobenzene)
-
Divinyl compound (e.g., 1,4-divinylbenzene)
-
Bis(acetonitrile)dichloropalladium(II)
-
Base (e.g., triethylamine)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl dihalide (1.0 mmol) and the divinyl compound (1.0 mmol).
-
Add bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed DMF (5 mL) and triethylamine (B128534) (3.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After cooling, precipitate the polymer by adding the reaction mixture to methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
| Monomer 1 | Monomer 2 | Catalyst Loading (mol%) | Polymer | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Yield (%) |
| 2,5-dihexyloxy-1,4-diiodobenzene | 1,4-divinylbenzene | 1 | PPV derivative | 8,000 - 30,000 | 1.8 - 3.0 | >80 |
| 2,7-dibromo-9,9-dioctylfluorene | 9,9-dioctyl-2,7-divinylfluorene | 1 | Fluorene-vinylene copolymer | 12,000 - 45,000 | 2.0 - 3.5 | >75 |
Note: Data is representative and can vary based on specific reaction conditions.
Application in the Synthesis of Palladium Nanoparticles
Bis(acetonitrile)dichloropalladium(II) serves as a convenient precursor for the synthesis of palladium nanoparticles (PdNPs). These nanoparticles are of great interest due to their high surface-area-to-volume ratio and excellent catalytic activity in a wide range of chemical transformations.
Experimental Protocol: Synthesis of Palladium Nanoparticles
This protocol describes a chemical reduction method for the synthesis of PdNPs using bis(acetonitrile)dichloropalladium(II) as the palladium source.
Materials:
-
Bis(acetonitrile)dichloropalladium(II)
-
Reducing agent (e.g., sodium borohydride (B1222165) - NaBH₄)
-
Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) - PVP)
-
Solvent (e.g., ethanol/water mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolve a specific amount of bis(acetonitrile)dichloropalladium(II) (e.g., 26 mg, 0.1 mmol) and a stabilizing agent like PVP (e.g., 111 mg) in a solvent mixture (e.g., 50 mL of 1:1 ethanol/water).
-
Stir the solution vigorously at room temperature.
-
Prepare a fresh aqueous solution of the reducing agent, such as sodium borohydride (e.g., 38 mg in 10 mL of cold water).
-
Add the reducing agent solution dropwise to the palladium salt solution under vigorous stirring.
-
A color change from yellow to dark brown or black indicates the formation of palladium nanoparticles.
-
Continue stirring for an additional 1-2 hours to ensure complete reduction.
-
The resulting nanoparticle suspension can be used directly for catalytic applications or purified by centrifugation and redispersion in a suitable solvent.
| Precursor | Reducing Agent | Stabilizing Agent | Particle Size (nm) | Size Distribution | Application |
| PdCl₂(NCCH₃)₂ | NaBH₄ | PVP | 5 - 15 | Narrow | Catalysis (e.g., hydrogenation, C-C coupling) |
| PdCl₂(NCCH₃)₂ | Ethylene Glycol | None | 10 - 30 | Broader | Catalytic converters |
Note: Particle size and distribution are highly dependent on the reaction parameters such as temperature, concentration of reagents, and the nature of the stabilizing agent.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Heck reaction.
Caption: Workflow for the synthesis of palladium nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(II)chloro-bis(acetonitrile) | C4H6Cl2N2Pd | CID 84541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bis(acetonitrile)palladium(II) Dichloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 14592-56-4|Bis(acetonitrile)palladium(II) dichloride|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions Catalyzed by Bis(acetonitrile)dichloropalladium(II)
Welcome to the technical support center for bis(acetonitrile)dichloropalladium(II) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is bis(acetonitrile)dichloropalladium(II) and what are its primary applications?
A1: Bis(acetonitrile)dichloropalladium(II), with the formula PdCl₂(NCCH₃)₂, is a coordination complex of palladium(II) chloride with two acetonitrile (B52724) ligands.[1] It is a versatile and air-stable precatalyst commonly used in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.[2][3] The acetonitrile ligands are labile, meaning they are easily displaced in solution, allowing for the in situ formation of the catalytically active Pd(0) species.[4]
Q2: How should I handle and store bis(acetonitrile)dichloropalladium(II)?
A2: This compound can be sensitive to air and moisture. For optimal stability and reactivity, it is best handled in an inert atmosphere, such as in a glovebox or under an argon or nitrogen stream. It should be stored in a tightly sealed container in a cool, dry place.[5]
Q3: My reaction is sluggish or has not gone to completion. What are the first things I should check?
A3: For a sluggish or incomplete reaction, first verify the integrity of your catalyst and ensure your reaction setup is free of oxygen and moisture.[6] Thoroughly degassing solvents and reagents is critical. Next, evaluate the efficiency of the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species, which can be influenced by your choice of base, solvent, and reaction temperature.
Q4: I am observing a black precipitate in my reaction. What is it and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition.[7] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[7] To prevent this, ensure all reaction components are rigorously degassed and handled under an inert atmosphere. Using fresh, high-purity reagents and solvents is also crucial.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
Little to no consumption of starting materials observed via TLC, GC, or LC-MS.
-
Isolated yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst. Ensure a proper inert atmosphere (N₂ or Ar) as oxygen can inhibit the reduction of Pd(II).[2] Consider if your chosen ligand and base are appropriate for facilitating this reduction. |
| Improper Ligand Choice | The selected ligand may not be suitable for the specific transformation or may not be robust enough to stabilize the palladium center, leading to aggregation.[2] Consult the ligand selection data below and consider screening a panel of ligands with varying steric and electronic properties (e.g., bulky trialkylphosphines, biarylphosphines, or N-heterocyclic carbenes).[2] |
| Poor Reagent Quality | Impurities in starting materials, solvents, or the base can act as catalyst poisons. Use freshly purified reagents and anhydrous, degassed solvents. Ensure the base is of high purity and, if solid, finely powdered. |
| Suboptimal Reaction Conditions | The temperature, solvent, or base may not be optimal for your specific substrates. A systematic optimization of these parameters is recommended. For instance, in some Suzuki-Miyaura reactions, the presence of water can be crucial for the activity of inorganic bases.[6] |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Complex product mixture observed.
-
Significant peaks corresponding to known side products (e.g., homocoupled product, dehalogenated starting material).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Homocoupling | Dimerization of the organometallic reagent (e.g., boronic acids in Suzuki coupling) can occur, especially in the presence of oxygen.[6] Rigorously exclude oxygen from the reaction. In Sonogashira couplings, excessive copper co-catalyst can promote alkyne homocoupling (Glaser coupling); consider a copper-free protocol.[8] |
| Dehalogenation | The replacement of the halide on the starting material with a hydrogen atom can occur. This can be influenced by the choice of base and solvent. Avoid using bases or solvents that can act as hydride donors. In some cases, a weaker base might suppress dehalogenation.[6] |
| Protodeboronation | In Suzuki-Miyaura reactions, the cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids at high temperatures.[6] Using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue. |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 98 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 85 |
| 4 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Na₂CO₃ | DMF/H₂O | 90 | 96 |
Note: Yields are illustrative and can vary based on specific reaction conditions and ligand choice.
Table 2: Effect of Ligand on Heck Reaction Yield
| Entry | Aryl Halide | Alkene | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | PPh₃ | Et₃N | 100 | 90 |
| 2 | Bromobenzene | Styrene | P(o-tolyl)₃ | NaOAc | 120 | 88 |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | P(t-Bu)₃ | K₂CO₃ | 120 | 95 |
| 4 | 4-Chloroacetophenone | n-Butyl acrylate | XPhos | K₃PO₄ | 140 | 75 |
Note: Yields are illustrative and can vary based on specific reaction conditions and catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, add bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 5:1, 6 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
Reaction Setup: To an oven-dried sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the base (e.g., Et₃N, 2.0 mmol), and bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%). If a ligand is used, add it at this stage (e.g., PPh₃, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the alkene (1.2 mmol) and anhydrous, degassed solvent (e.g., DMF, 4 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-140 °C). Stir the mixture vigorously for the required time (e.g., 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: PdCl₂(CH₃CN)₂ Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to the use of Bis(acetonitrile)dichloropalladium(II), PdCl₂(CH₃CN)₂, as a catalyst precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low product yield is a common issue that can stem from several factors related to catalyst activation, reagent quality, and reaction conditions. A systematic approach is best for troubleshooting.
-
Catalyst Activation: PdCl₂(CH₃CN)₂ is a Pd(II) precatalyst and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1] If this reduction is inefficient, the catalytic reaction will not proceed effectively.
-
Troubleshooting: The organometallic reagent (e.g., organoboron, organozinc) can act as the reducing agent, but this process consumes some of your nucleophile and can lead to side products.[1] Ensure your organometallic reagent is of high quality and stoichiometry is appropriate. Some protocols benefit from the addition of a mild reducing agent.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the Pd(0) species and facilitating key steps like oxidative addition and reductive elimination.[2][3]
-
Troubleshooting: For challenging substrates, such as those that are sterically hindered or electron-rich aryl chlorides, using bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can dramatically improve reaction rates and yields.[2][4]
-
-
Solvent and Reagent Purity: The presence of oxygen or water can severely impact the reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, while water can affect moisture-sensitive reagents.
-
Troubleshooting: Rigorously degas all solvents and reagents using methods like a nitrogen/argon sparge or freeze-pump-thaw cycles. Ensure all reagents are anhydrous, especially when using sensitive organometallics.
-
-
Base Selection: The choice and strength of the base are crucial, particularly in reactions like the Suzuki-Miyaura coupling, where it activates the organoboron species.[5]
-
Troubleshooting: If your base is too weak, transmetalation may be slow or incomplete. If it's too strong, it may lead to side reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal choice for your specific substrate combination.
-
Issue 2: Formation of Homocoupling Byproducts
Question: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my organometallic reagent (e.g., R-B(OH)₂ → R-R). What causes this and how can it be minimized?
Answer: Homocoupling is a frequent side reaction, especially in Suzuki-Miyaura couplings. It is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6][7]
-
Mechanism of Homocoupling: This side reaction can be initiated by Pd(II) undergoing a double transmetalation with two equivalents of the organoboron reagent, followed by reductive elimination to yield the homocoupled product and Pd(0).[6][8] The presence of molecular oxygen can also promote this pathway.[7]
-
Troubleshooting:
-
Rigorous Deoxygenation: The most critical step is to thoroughly remove dissolved oxygen from the reaction mixture. A subsurface sparge with nitrogen or argon before adding the palladium catalyst is highly effective.[6]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[6]
-
Controlled Catalyst Addition: Add the PdCl₂(CH₃CN)₂ catalyst to the reaction mixture only after ensuring it is thoroughly deoxygenated and pre-heated to the reaction temperature.
-
-
Issue 3: β-Hydride Elimination Side Reactions
Question: I am attempting to couple an alkyl substrate that has hydrogen atoms on the β-carbon, but the reaction is failing and I am isolating an alkene. What is happening?
Answer: This is a classic case of β-hydride elimination, a common decomposition pathway for organopalladium intermediates containing β-hydrogens.[9] This process competes directly with the desired reductive elimination step.[10]
-
Mechanism of β-Hydride Elimination: After the transmetalation step, the alkylpalladium(II) intermediate can rearrange to place a β-hydrogen atom syn-periplanar to the palladium center. The palladium then abstracts this hydrogen, forming a palladium-hydride species and eliminating an alkene.[11][12]
-
Troubleshooting:
-
Ligand Selection: Employing sterically bulky, electron-donating ligands can favor the desired reductive elimination pathway over β-hydride elimination.[9] These ligands can sterically hinder the formation of the required syn-periplanar conformation for elimination.
-
Substrate Choice: If possible, use substrates that lack β-hydrogens (e.g., neopentyl or benzyl (B1604629) groups) or where β-hydride elimination is stereoelectronically disfavored (e.g., at a bridgehead position).
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the elimination pathway, although this may also slow down the desired coupling reaction.
-
-
Data Summary
The choice of ligand is paramount in controlling the outcome of cross-coupling reactions. The following table summarizes the general effects of different ligand classes on catalyst performance and common side reactions.
| Ligand Class | Key Characteristics | Impact on Catalytic Cycle | Common Side Reactions Mitigated |
| Triarylphosphines (e.g., PPh₃) | Moderately electron-rich, sterically undemanding | General purpose, effective for simple substrates | - |
| Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., SPhos, XPhos) | Highly electron-donating, very sterically hindered | Promotes fast oxidative addition and reductive elimination[2] | Homocoupling, β-Hydride Elimination |
| Bulky Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically demanding | Increases catalyst activity for unreactive substrates like aryl chlorides[2] | β-Hydride Elimination, facilitates difficult reductive eliminations[13] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | Forms robust catalysts with high turnover numbers | Catalyst decomposition |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the general catalytic cycle, a common side reaction pathway, and a logical workflow for troubleshooting common issues.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Pathway for the undesired homocoupling side reaction.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene and Water, or Dioxane) via syringe.
-
Degassing: Sparge the resulting slurry with Nitrogen or Argon for 15-20 minutes while stirring.
-
Catalyst Addition: To a separate vial, add the palladium precatalyst PdCl₂(CH₃CN)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Dissolve this mixture in a small amount of degassed solvent and add it to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Rigorous Solvent Degassing (Subsurface Sparge)
-
Assemble the reaction flask and equip it with a stir bar.
-
Add the desired solvent to the flask.
-
Insert a long needle or cannula connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate while stirring for at least 20-30 minutes. This actively displaces dissolved oxygen.
-
Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.
References
- 1. youtube.com [youtube.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with Bis(acetonitrile)dichloropalladium(II)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, when using bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) in Heck coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is bis(acetonitrile)dichloropalladium(II) and why is it used in Heck reactions?
Bis(acetonitrile)dichloropalladium(II) is a palladium(II) precatalyst. It is favored for its stability in air and moisture, making it easier to handle compared to some Pd(0) catalysts. The acetonitrile (B52724) ligands are labile and are readily displaced in solution, facilitating the in situ reduction of Pd(II) to the catalytically active Pd(0) species required for the Heck reaction catalytic cycle.
Q2: How is the active Pd(0) catalyst generated from PdCl₂(MeCN)₂?
The Pd(II) precatalyst must be reduced to Pd(0) in situ to initiate the catalytic cycle. This reduction can be facilitated by various components in the reaction mixture, such as phosphine (B1218219) ligands, amines (the base), or even the solvent at elevated temperatures.[1] An inefficient reduction is a common reason for low reaction conversion.
Q3: What are typical catalyst loading percentages for this precatalyst?
A general starting point for catalyst loading is between 1-5 mol% relative to the limiting reagent.[1] However, for highly reactive substrates, the loading can sometimes be reduced to as low as 0.1 mol%. Conversely, more challenging or deactivated substrates may require higher catalyst loadings.[1]
Q4: What is the black precipitate I see in my reaction?
The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and deactivation.[2] This agglomeration of palladium metal is catalytically inactive and is a frequent cause of low or stalled conversions.
Troubleshooting Guide for Low Conversion
Low conversion is a common challenge in Heck reactions. The following sections provide a systematic guide to identifying and resolving the underlying issues.
Problem 1: Reaction is sluggish or stalls, and a black precipitate (palladium black) is observed.
The formation of palladium black indicates that the active Pd(0) catalyst is unstable under the reaction conditions and is aggregating into an inactive form.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Pd(II) to Pd(0) | Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The addition of a suitable phosphine ligand can facilitate this process.[1] |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration and precipitation.[1] Consider lowering the reaction temperature. Optimization may be necessary to find the ideal temperature that balances the reaction rate and catalyst stability. |
| Inappropriate Solvent | The solvent plays a role in stabilizing the catalytic species. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalyst.[1] |
Problem 2: Low conversion is observed, but there is no visible formation of palladium black.
If the catalyst appears to remain in solution but the conversion is low, other factors may be inhibiting the catalytic cycle.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality of Reagents | Ensure the purity of your aryl halide and alkene, as impurities can act as catalyst poisons. |
| Suboptimal Ligand-to-Palladium Ratio | The ratio of phosphine ligand to the palladium precatalyst is critical. Too little ligand can lead to catalyst instability, while an excess can inhibit the reaction by creating a coordinatively saturated, unreactive palladium center. A general starting point for the phosphine to palladium ratio is 2:1. |
| Ineffective Base | The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. The base must be strong enough to react with the generated acid (HX) but not so strong as to cause side reactions. The solubility of the base in the chosen solvent is also important for its effectiveness. |
| Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting alkene or the product. This can sometimes be minimized by using a less polar solvent or by adding a halide salt like LiCl. |
| Homocoupling of the Aryl Halide | This side reaction can consume the starting material, especially at higher temperatures. Optimizing reaction conditions, such as lowering the temperature, can help suppress this pathway. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in your Heck reaction.
Caption: A logical workflow for troubleshooting low conversion in Heck reactions.
The Heck Reaction Catalytic Cycle
Understanding the catalytic cycle is essential for effective troubleshooting. The following diagram outlines the key steps.
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Quantitative Data Summary
The following table presents data on the effect of different ligands on the yield of a Heck reaction, illustrating the importance of ligand choice.
Table 1: Effect of Phosphine Ligand on the Heck Reaction of 4-Bromotoluene (B49008) with Styrene (B11656)
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 85 |
| 2 | P(o-tol)₃ | 92 |
| 3 | P(t-Bu)₃ | 95 |
| 4 | XPhos | 98 |
| 5 | SPhos | 97 |
| Reaction Conditions: 4-bromotoluene (1 mmol), styrene (1.2 mmol), K₂CO₃ (2 mmol), PdCl₂(MeCN)₂ (2 mol%), Ligand (4 mol%) in DMF (5 mL) at 120 °C for 12 h. |
Detailed Experimental Protocol
This protocol provides a general procedure for a Heck reaction using bis(acetonitrile)dichloropalladium(II) as the precatalyst.
Materials:
-
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃) (0.04 mmol, 4 mol%)
-
Aryl Bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
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Anhydrous, degassed solvent (e.g., DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bis(acetonitrile)dichloropalladium(II), the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl bromide and the alkene to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bis(acetonitrile)dichloropalladium(II)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using bis(acetonitrile)dichloropalladium(II) as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is bis(acetonitrile)dichloropalladium(II) and why is it used in Suzuki coupling?
Bis(acetonitrile)dichloropalladium(II), [PdCl₂(CH₃CN)₂], is a palladium(II) precatalyst. It is favored for its stability in air and ease of handling compared to some air-sensitive Pd(0) catalysts. In the reaction mixture, the acetonitrile (B52724) ligands are easily displaced, and the Pd(II) is reduced in situ to the catalytically active Pd(0) species that enters the Suzuki-Miyaura catalytic cycle.
Q2: Do I need to add a ligand when using bis(acetonitrile)dichloropalladium(II)?
While some Suzuki coupling reactions using bis(acetonitrile)dichloropalladium(II) can proceed without an additional ligand, particularly in aqueous media with reactive aryl bromides, the addition of a ligand is often crucial for efficient catalysis.[1] For less reactive substrates, such as aryl chlorides, or for sterically hindered substrates, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) is highly recommended to promote the oxidative addition step and improve reaction outcomes.[2]
Q3: How is the active Pd(0) catalyst formed from the Pd(II) precatalyst?
The reduction of the Pd(II) precatalyst to the active Pd(0) species can occur through several pathways within the reaction mixture. This can be facilitated by the phosphine ligand, which can be oxidized, or through the homocoupling of two boronic acid molecules.[2] Ensuring the reaction is properly degassed is crucial, as oxygen can interfere with this reduction process and lead to the formation of palladium black.
Q4: What is the role of the base in the Suzuki coupling reaction?
The base is a critical component of the Suzuki coupling. Its primary role is to activate the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species. This boronate is then more readily transferred to the palladium center during the transmetalation step of the catalytic cycle.[2] The choice of base can significantly influence the reaction rate and yield.
Q5: What are common side reactions in Suzuki coupling and how can they be minimized?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be promoted by aqueous bases. To minimize this, one can use less basic conditions if possible, or switch to more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen or an inefficient reduction of the Pd(II) precatalyst. Thoroughly degassing the reaction mixture and using an efficient catalyst system can reduce homocoupling.[2]
Troubleshooting Guide
Below is a guide to address common issues encountered during Suzuki coupling reactions using bis(acetonitrile)dichloropalladium(II).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst | Ensure the precatalyst is properly reduced to Pd(0). Consider adding a suitable ligand. Use fresh, high-quality reagents. |
| Poor substrate reactivity (e.g., aryl chloride) | Add a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. Increase the reaction temperature. | |
| Ineffective base | Screen different bases. For challenging couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary. | |
| Incomplete reaction | Increase the reaction time and monitor by TLC or GC-MS. | |
| Catalyst deactivation | Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. | |
| Protodeboronation | Presence of excess water and strong base | Use anhydrous solvents or minimize the amount of water. Consider using a milder base. Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate). |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. |
| Inefficient reduction of Pd(II) to Pd(0) | Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. | |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source | This can occur after oxidative addition. The palladium complex may react with a hydrogen source in the mixture. Ensure solvents are pure and consider the choice of base. |
| Inconsistent Results | Variability in reagent quality | Use fresh, high-purity reagents and anhydrous solvents. |
| Inconsistent heating or stirring | Ensure uniform heating and vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%)
-
Ligand (e.g., Triphenylphosphine, 0.04 mmol, 4 mol%) - Optional, but recommended for less reactive substrates.
-
Base (e.g., Potassium Carbonate, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 5:1, 6 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, bis(acetonitrile)dichloropalladium(II), ligand (if used), and base.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing palladium black formation in reactions with bis(acetonitrile)dichloropalladium(II)
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of palladium black in reactions utilizing bis(acetonitrile)dichloropalladium(II).
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in my reaction?
A: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)).[1][2] Its formation is a clear indicator of catalyst decomposition, where the active, soluble palladium species aggregates into an inactive, heterogeneous form.[1][3] This leads to a significant loss of catalytic activity, resulting in stalled reactions and low product yields.[2]
Q2: My reaction mixture has turned dark or black. How can I confirm it is palladium black?
A: A black, charcoal-like precipitate is a strong visual indication of palladium black.[4] While visual inspection is the most common method during a reaction, laboratory techniques can provide definitive confirmation. Simple at-home tests like applying iodine, which will leave a black mark on palladium, can be indicative.[5] For precise analysis, advanced methods such as X-Ray Fluorescence (XRF), Inductively Coupled Plasma (ICP) Testing, or Transmission Electron Microscopy (TEM) can identify the elemental composition and morphology of the precipitate.[6][7][8]
Q3: What are the primary causes of palladium black formation when using bis(acetonitrile)dichloropalladium(II) as a pre-catalyst?
A: Bis(acetonitrile)dichloropalladium(II) is a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[9][10] Palladium black formation occurs when these active Pd(0) species are unstable and aggregate. The most common causes for this instability include:
-
Ligand Dissociation: The stabilizing ligands detach from the palladium center, creating "naked" Pd(0) atoms that readily agglomerate.[1]
-
Sub-optimal Reaction Conditions: High temperatures, inappropriate solvent choices, or incorrect concentrations can accelerate catalyst decomposition.[1][11]
-
Presence of Oxygen: Oxygen can degrade essential components of the catalytic system, particularly phosphine (B1218219) ligands, leading to destabilization of the palladium complex.[4]
-
Impure Reagents: Impurities in substrates or solvents can poison the catalyst, promoting decomposition pathways.[12]
Q4: How does the choice of ligand affect catalyst stability and prevent palladium black formation?
A: Ligands are critical for stabilizing the catalytically active Pd(0) species and preventing aggregation.[13]
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Steric Hindrance: Bulky ligands, such as certain phosphines (e.g., XPhos, RuPhos) or pyridine (B92270) derivatives with large substituents, create a sterically crowded environment around the palladium atom.[2][3][4] This physically hinders the palladium atoms from coming together to form aggregates.
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, strengthening the metal-ligand bond and reducing the likelihood of ligand dissociation.
-
Bidentate Ligands: Chelating (bidentate) ligands like Xantphos or Dppf form very stable complexes with palladium, making them less prone to decomposition even at higher temperatures.[4]
Q5: What is the role of the solvent in preventing palladium black?
A: The solvent is a critical parameter that influences catalyst stability, solubility, and reaction kinetics.[1][14] Polar aprotic solvents (e.g., DMF, Dioxane, THF) are common, but their choice must be carefully considered.[1][15] The solvent can affect the rate of the desired catalytic cycle versus the rate of decomposition.[16] It is often necessary to perform a solvent screen to identify the optimal medium for a specific reaction that maximizes stability and yield.[1] Furthermore, ensuring the solvent is thoroughly degassed to remove dissolved oxygen is a crucial step in preventing catalyst deactivation.[4][12]
Troubleshooting Guide: Stalled Reactions and Precipitate Formation
If you observe a black precipitate and your reaction has stalled, follow this workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. reddit.com [reddit.com]
- 5. How to Test for Palladium | American Bullion [americanbullion.com]
- 6. ledouxandcompany.com [ledouxandcompany.com]
- 7. ledouxandcompany.com [ledouxandcompany.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 16. researchgate.net [researchgate.net]
effect of ligands on the catalytic activity of bis(acetonitrile)dichloropalladium(II)
Welcome to the technical support center for researchers utilizing bis(acetonitrile)dichloropalladium(II), [PdCl₂(NCCH₃)₂], in catalytic reactions. This guide focuses on the critical effect of ligands on catalytic activity and provides troubleshooting advice and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the role of bis(acetonitrile)dichloropalladium(II) in catalysis?
Bis(acetonitrile)dichloropalladium(II) is a versatile and convenient palladium(II) catalyst precursor.[1] The acetonitrile (B52724) (CH₃CN) ligands are labile, meaning they are easily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species required for cross-coupling reactions. Its stability as an air-tolerant solid offers advantages in handling and storage compared to other palladium sources. It is widely used in various C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
Q2: Why are additional ligands necessary when using [PdCl₂(NCCH₃)₂]?
While [PdCl₂(NCCH₃)₂] can sometimes catalyze reactions without additional ligands, performance is often dramatically improved by their addition.[2] Ligands play several crucial roles:
-
Stabilization: They stabilize the palladium center, preventing decomposition into inactive palladium black.[3]
-
Solubility: Ligands enhance the solubility of the palladium complex in the reaction solvent.[4]
-
Tuning Reactivity: The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle (oxidative addition and reductive elimination), thereby controlling reaction rate, yield, and selectivity.[4][5] For instance, electron-rich and bulky ligands are often required for challenging substrates like aryl chlorides.[4][6]
Q3: What are the main types of ligands used with this catalyst and how do they differ?
The most common ligands are phosphines and N-Heterocyclic Carbenes (NHCs).
-
Phosphine (B1218219) Ligands: These are the most traditional ligands. Their properties are tuned by altering the substituents on the phosphorus atom.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts.[5] This stability makes them excellent for difficult couplings or when low catalyst loading is desired.[5][9] They are often superior to phosphines for reactions involving less reactive aryl chlorides.[6]
Q4: How does the catalyst activate from the Pd(II) precursor to the active Pd(0) species?
The [PdCl₂(NCCH₃)₂] precursor must be reduced in-situ to the catalytically active Pd(0) form. This reduction can be facilitated by various components in the reaction mixture, such as phosphine ligands, amines (the base), or the solvent itself.[8] For example, in the Sonogashira coupling, the amine base or the homocoupling of the alkyne can reduce the Pd(II) center.[10]
Troubleshooting Guide
Q5: My reaction is not starting or shows very low conversion. What are the common causes?
-
Issue: Inefficient Catalyst Activation.
-
Solution: The reduction of Pd(II) to Pd(0) may be failing. Ensure your reagents, especially the base and solvent, are pure and anhydrous (unless the protocol specifies water). Some reactions benefit from a pre-stirring step with the ligand and palladium precursor before adding other reagents.[11]
-
-
Issue: Inappropriate Ligand Choice.
-
Solution: The ligand may not be suitable for your specific substrates. For unreactive aryl chlorides, a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an NHC ligand is often necessary.[3][6] For aryl bromides or iodides, a broader range of ligands like triphenylphosphine (B44618) (PPh₃) may suffice. Consult the data tables below for guidance.
-
-
Issue: Oxygen Contamination.
-
Issue: Poor Reagent Quality.
Q6: I am observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
-
Issue: Catalyst Decomposition.
-
Explanation: The formation of a black precipitate is a classic sign of catalyst deactivation, where the active Pd(0) complex aggregates into inactive palladium metal.[3]
-
Solution: This is often caused by ligand dissociation.
-
Increase Ligand:Pd Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 for monodentate ligands).
-
Switch to a Chelating Ligand: Bidentate (two-coordination site) ligands like DPPF or Xantphos often form more stable complexes and are less prone to dissociation.[4][7]
-
Use a More Stable Ligand: NHC ligands form stronger bonds to palladium and can prevent decomposition.[5]
-
-
Q7: My reaction gives a low yield of the desired product along with side products. How can I improve selectivity?
-
Issue: Incorrect Ligand Sterics or Electronics.
-
Solution: Ligand properties heavily influence selectivity, especially in reactions like the Heck coupling where regioisomers are possible. For example, in the arylation of styrenes, switching the ligand's phosphorus substituent from a phenyl to a tert-butyl group can completely reverse the regioselectivity between the linear and branched products.[12] A screening of different ligands is often the most effective way to optimize selectivity.
-
-
Issue: Sub-optimal Base or Solvent.
Quantitative Data Summary
The following tables summarize quantitative data for common cross-coupling reactions using [PdCl₂(NCCH₃)₂] with various ligands. Conditions are highly substrate-dependent, and these tables should be used as a starting point for optimization.
Table 1: Ligand Effect in Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzoic Acid | Tetraphenylboron Sodium | Pipecolinic Acid | 0.0002 | K₂CO₃ | Water | High (TON up to 4.9 x 10⁵) | [11][13] |
| 4-Chlorotoluene | Phenylboronic Acid | PPh₃ | 2 | K₂CO₃ | Toluene/Water | <5 | [14] |
| 4-Chlorotoluene | Phenylboronic Acid | P(t-Bu)₃ | 2 | K₂CO₃ | Toluene/Water | 98 | [14] |
| 4-Chlorotoluene | Phenylboronic Acid | XPhos | 2 | K₂CO₃ | Toluene/Water | >99 | [14] |
| Polyfluoroaryl Oxazoline | Various Arylboronic Acids | DPPF | Not specified | Not specified | Not specified | Fast reaction rates | [7][15] |
Table 2: Ligand Effect in Heck Reaction of Aryl Bromides
| Aryl Bromide | Olefin | Ligand | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | n-Butyl acrylate | DAB-Cy | 3 | Cs₂CO₃ | DMAc | ~95 | [16] |
| 4-Bromotoluene | n-Butyl acrylate | P(t-Bu)₂Me | Not specified | Cs₂CO₃ | Dioxane | 99 | [12] |
| Bromobenzene | Styrene | None | 2 | K₂CO₃ | Water | 85 | |
| Phenyl Triflate | 2,3-dihydrofuran | (R)-BINAP | Not specified | Proton Sponge | Benzene | 96 |
Key Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(NCCH₃)₂]
-
Phosphine Ligand (e.g., Triphenylphosphine, PPh₃)
-
Aryl Bromide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 mmol)
-
Degassed Solvent (e.g., Toluene/Water 5:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), [PdCl₂(NCCH₃)₂] (0.02 mmol, 2 mol%), phosphine ligand (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL Toluene and 1 mL Water) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visual Guides
References
- 1. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New NHC Ligands for Pd-Catalyzed Reactions of Aryl Chlorides - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. [PDF] Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Bis(acetonitrile)dichloropalladium(II) Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] as a catalyst in their experiments.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity/Reaction Yield
Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira) using bis(acetonitrile)dichloropalladium(II) is showing low to no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in reactions catalyzed by bis(acetonitrile)dichloropalladium(II) can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot the issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Catalyst Deactivation: Palladium Black Formation | The appearance of a black precipitate (palladium black) is a common indicator of catalyst deactivation. This occurs when Pd(II) is reduced to Pd(0) and aggregates into inactive clusters. To mitigate this: - Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote the formation of palladium black.[1] - Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen. - Optimize Ligand Choice: The acetonitrile (B52724) ligands in Pd(CH₃CN)₂Cl₂ are labile and can be displaced by other coordinating species in the reaction mixture. The addition of stabilizing ligands, such as phosphine (B1218219) ligands, can prevent aggregation of the active Pd(0) species. However, be aware that some phosphine ligands themselves can be sensitive to oxygen.[1] |
| Ligand Issues | - Ligand Degradation: Phosphine ligands, often used in conjunction with Pd(CH₃CN)₂Cl₂, can be susceptible to oxidation. Ensure ligands are handled under an inert atmosphere. - Inappropriate Ligand Choice: The electronic and steric properties of the chosen ligand are crucial. For sterically hindered substrates, a bulkier ligand may be required to facilitate reductive elimination. Conversely, a highly coordinating ligand might inhibit the reaction. Consider screening different ligands if deactivation is suspected.[2] |
| Substrate/Product Inhibition | Certain substrates or products, particularly those containing coordinating heteroatoms (e.g., nitrogen-containing heterocycles), can bind strongly to the palladium center and act as catalyst poisons.[2] If you suspect this, consider: - Using a more robust ligand that can prevent substrate/product coordination. - Modifying the substrate to block the coordinating site if possible. |
| Suboptimal Reaction Conditions | - Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Consider running the reaction at a lower temperature for a longer duration. - Base: The choice and strength of the base are critical in many cross-coupling reactions. An inappropriate base can lead to side reactions or incomplete catalyst activation. Screen a variety of bases (e.g., carbonates, phosphates, hydroxides) to find the optimal one for your specific reaction. - Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Ensure the chosen solvent is appropriate for the specific cross-coupling reaction and is of high purity. |
Issue 2: Catalyst Precipitation Observed During the Reaction
Question: I am observing a precipitate forming in my reaction vessel shortly after adding the bis(acetonitrile)dichloropalladium(II) catalyst. Is this normal, and what should I do?
Answer:
The formation of a precipitate, especially a black or dark brown solid, is often indicative of catalyst deactivation through the formation of palladium black. This is a common issue in palladium-catalyzed reactions and needs to be addressed to ensure a successful outcome.
Troubleshooting Steps:
-
Visual Inspection:
-
Black Precipitate: This is very likely palladium black, an inactive form of palladium. This signifies that the active catalyst has aggregated and is no longer participating in the catalytic cycle.
-
Other Precipitates: If the precipitate is not black, it could be an insoluble salt formed from the reaction components or the catalyst complex itself precipitating out of solution.
-
-
Addressing Palladium Black Formation:
-
Review Inert Atmosphere Technique: Ensure that your reaction setup is rigorously free of oxygen. This includes proper degassing of solvents and purging of the reaction vessel with an inert gas.
-
Check Reagent Purity: Impurities in starting materials or solvents can sometimes initiate catalyst decomposition.
-
Ligand Addition: The labile acetonitrile ligands on the precursor may not be sufficient to stabilize the active catalytic species. The addition of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is often necessary to prevent aggregation.
-
-
Solubility Issues:
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for bis(acetonitrile)dichloropalladium(II)?
A1: The primary deactivation pathways for bis(acetonitrile)dichloropalladium(II) involve the reduction of the active Pd(II) species to Pd(0), which can then aggregate to form inactive palladium black. The labile nature of the acetonitrile ligands makes the palladium center susceptible to coordination by other species in the reaction mixture, which can either inhibit the catalyst or fail to prevent aggregation. In the presence of certain substrates or reagents, the palladium can also form stable, off-cycle complexes that are catalytically inactive.
Q2: How can I regenerate a deactivated bis(acetonitrile)dichloropalladium(II) catalyst?
A2: While in-situ regeneration of a homogeneous catalyst that has formed palladium black is challenging, ex-situ regeneration of palladium black is possible, although often not practical on a lab scale. One common method involves the oxidation of palladium(0) back to palladium(II) using a strong oxidizing agent, followed by re-synthesis of the desired complex. For supported palladium catalysts, regeneration can sometimes be achieved by calcination or treatment with specific reagents to remove poisons.[5]
Q3: What is the role of the acetonitrile ligands in the catalytic cycle?
A3: The acetonitrile ligands in bis(acetonitrile)dichloropalladium(II) are considered labile, meaning they are easily displaced.[3] This lability is advantageous as it allows for the coordination of substrates and other ligands to the palladium center, which is a crucial step in initiating the catalytic cycle. However, this same lability can be a drawback if the ligands are displaced by species that lead to catalyst deactivation.
Q4: Can I use bis(acetonitrile)dichloropalladium(II) without an additional ligand?
A4: In some cases, bis(acetonitrile)dichloropalladium(II) can be used without an additional, more strongly coordinating ligand. However, for many cross-coupling reactions, particularly those involving challenging substrates or requiring high turnover numbers, the addition of a phosphine or NHC ligand is essential to stabilize the active catalytic species and prevent deactivation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of bis(acetonitrile)dichloropalladium(II) in various catalytic reactions. This data can be used for comparison and to guide the design of new experimental protocols.
Table 1: Turnover Numbers (TONs) in Cross-Coupling Reactions
| Reaction Type | Substrates | Ligand | Base | Solvent | TON | Reference |
| Sonogashira Coupling | 3-iodoaniline, 2-methylbut-3-yn-2-ol | sSPhos | TMG | HEP:H₂O | Not specified, but used at 2 mol% | [6] |
| Heck Coupling | Aryl halides, Alkenes | Phosphine-free | Various | Various | High turnover numbers reported | [7] |
| General Cross-Coupling | Aryl-aryl, Alkenyl-aryl, etc. | DPEphos | - | - | Up to 0.69 x 10⁹ | [8] |
Note: Turnover Number (TON) = moles of product / moles of catalyst.
Experimental Protocols
Protocol 1: General Procedure for Heck Vinylation of Aryl Halides
This protocol is adapted from a general procedure for Heck reactions.
Materials:
-
Bis(acetonitrile)dichloropalladium(II)
-
Aryl halide
-
Alkene (e.g., n-butyl acrylate)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Acetonitrile)
-
Phosphine ligand (optional, but recommended)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
-
In a separate vial, dissolve bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%) and the desired phosphine ligand (if used, typically in a 1:2 Pd:ligand ratio) in the solvent (5 mL).
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a general representation of a Sonogashira coupling reaction.
Materials:
-
Bis(acetonitrile)dichloropalladium(II)
-
Aryl halide
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Base (e.g., a suitable amine like triethylamine (B128534) or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dried and inert-atmosphere-purged flask, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and CuI (typically 1-5 mol%).
-
Add the degassed solvent, followed by the base (2.0 equiv).
-
In a separate vial, dissolve bis(acetonitrile)dichloropalladium(II) (1-2 mol%) in a small amount of the reaction solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up the reaction by filtering through a pad of celite, followed by extraction with an organic solvent and washing with aqueous solutions.
-
Dry the organic phase, concentrate, and purify the product by chromatography.[9][10]
Visualizations
Caption: Primary deactivation pathways for bis(acetonitrile)dichloropalladium(II).
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Air and Moisture Sensitivity of Bis(acetonitrile)dichloropalladium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and troubleshooting of bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂], a versatile but sensitive palladium precursor. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maximizing catalytic activity, and maintaining laboratory safety.
Frequently Asked Questions (FAQs)
Q1: How should I properly store bis(acetonitrile)dichloropalladium(II)?
A1: Due to its sensitivity to air and moisture, bis(acetonitrile)dichloropalladium(II) should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term storage, it is recommended to keep it in a desiccator or a glovebox. Storing it in a cool, dark place will further minimize degradation.
Q2: What are the visual signs of decomposition for this compound?
A2: Fresh, high-purity bis(acetonitrile)dichloropalladium(II) is a yellow to orange crystalline powder.[1] Decomposition is primarily indicated by a color change to a darker shade, often brown or black, which signifies the formation of palladium(0), commonly known as palladium black.
Q3: Can I still use the reagent if I observe a slight color change?
A3: A slight darkening of the material suggests partial decomposition. While it might still possess some catalytic activity, it is likely compromised. This can lead to lower reaction yields, longer reaction times, or complete reaction failure. It is highly recommended to test the activity of a suspect batch before its use in a critical experiment.
Q4: What are the decomposition products of bis(acetonitrile)dichloropalladium(II) upon exposure to air and moisture?
A4: When exposed to moisture, the acetonitrile (B52724) ligands can be displaced by water molecules. Subsequent reduction of the Pd(II) center can lead to the formation of palladium(0) (palladium black). The liberated acetonitrile can also be a consideration for the reaction environment.
Q5: How does the decomposition of the precatalyst affect my palladium-catalyzed cross-coupling reaction?
A5: The decomposition of bis(acetonitrile)dichloropalladium(II) reduces the concentration of the active Pd(II) precatalyst available for the catalytic cycle. The presence of palladium black can introduce heterogeneity into the reaction, potentially altering the reaction pathway and selectivity, and often leads to lower yields.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using bis(acetonitrile)dichloropalladium(II), particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Reaction
| Possible Cause | Troubleshooting Steps |
| Degraded Catalyst | Visual Inspection: Check the color of the stored bis(acetonitrile)dichloropalladium(II). If it is dark brown or black, it has likely decomposed. Activity Test: Perform a small-scale test reaction with a reliable substrate combination to check the catalyst's activity (see Experimental Protocols section). Use a Fresh Batch: If decomposition is suspected, use a new, unopened vial of the catalyst. |
| Inefficient Catalyst Activation | The Pd(II) precatalyst needs to be reduced to the active Pd(0) species in situ. Ensure your reaction conditions (e.g., presence of a suitable phosphine (B1218219) ligand or other reducing agents in the reaction mixture) facilitate this reduction.[2] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[3] |
| Poor Quality Reagents | Ensure the purity of your aryl halide, boronic acid/ester, base, and solvent, as impurities can poison the catalyst. |
Issue 2: Formation of a Black Precipitate (Palladium Black) During the Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | This is a clear sign of the active catalyst decomposing to palladium(0). Check Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Optimize Ligand Ratio: An inappropriate palladium-to-ligand ratio can lead to catalyst instability. A common starting point is a 1:2 ratio of Pd to a monodentate phosphine ligand. |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature. |
Data Presentation
| Exposure Condition | Expected Observation | Implication for Catalytic Activity |
| Fresh, properly stored | Yellow to orange crystalline powder | High activity |
| Brief exposure to air (minutes) | No significant color change | Likely still active, but should be used promptly |
| Prolonged exposure to air/moisture (hours to days) | Darkening of color, appearance of brown/black particles | Significantly reduced or no activity |
Experimental Protocols
Protocol for Testing the Catalytic Activity of Bis(acetonitrile)dichloropalladium(II) in a Suzuki-Miyaura Coupling Reaction
This protocol provides a reliable method to assess the activity of a potentially degraded batch of bis(acetonitrile)dichloropalladium(II).
Materials:
-
4-Bromotoluene (B49008) (Aryl Halide)
-
Phenylboronic acid (Boronic Acid)
-
Bis(acetonitrile)dichloropalladium(II) (to be tested)
-
Triphenylphosphine (B44618) (PPh₃) (Ligand)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (B28343) (Solvent)
-
Water (Co-solvent)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the bis(acetonitrile)dichloropalladium(II) to be tested (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., 1, 2, and 4 hours).
-
Analysis: A high-quality, active batch of bis(acetonitrile)dichloropalladium(II) should result in a high conversion (>90%) to the desired product, 4-methylbiphenyl, within a few hours. Low conversion or the absence of product indicates significant degradation of the catalyst.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Experimental Workflow for Handling Bis(acetonitrile)dichloropalladium(II)
References
Technical Support Center: Purification of Products from Bis(acetonitrile)dichloropalladium(II) Catalyzed Reactions
Welcome to the technical support center for troubleshooting the purification of products from reactions catalyzed by bis(acetonitrile)dichloropalladium(II). This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and detailed protocols for obtaining high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my product?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as those with thiol, amine, or dimercaptotriazine functional groups on a silica (B1680970) or polymer backbone.[1][2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts or precipitated palladium metal.[1][3][4][5]
-
Chromatography: Techniques like column chromatography are used to separate the desired compound from the palladium catalyst.[3][6]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
The required final purity level: Pharmaceutical applications have stringent limits on residual metals.
-
Scale of the reaction: Some methods are more scalable than others.
Q3: What are the typical forms of palladium impurities I might encounter?
A3: Palladium can exist in various forms post-reaction, including:
-
Palladium(0) nanoparticles (Palladium black): Often formed as the active catalyst deactivates. These are typically insoluble.
-
Soluble Palladium(II) species: The initial precatalyst, PdCl₂(CH₃CN)₂, is a Pd(II) source. Depending on the reaction conditions, soluble Pd(II) complexes can remain.[5]
-
Palladium complexes: The catalyst can be bound to ligands (like phosphines, if used) or even the product itself, making it more soluble in the organic phase.[5]
Q4: Can I just use a simple aqueous wash to remove the palladium?
A4: While an aqueous workup is a standard first step to remove water-soluble byproducts, it is often insufficient for complete palladium removal.[7] Many palladium species are not water-soluble and will remain in the organic layer.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| My palladium scavenger is not working effectively. | Incompatible Scavenger Type: The scavenger's functional group may not have a high affinity for the specific palladium species in your mixture. | Screen Different Scavengers: Test a panel of scavengers with various functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[7] |
| Insufficient Amount: Too little scavenger will lead to incomplete palladium removal. | Increase Scavenger Equivalents: Start with 5-10 equivalents of scavenger relative to the initial palladium catalyst amount and optimize from there.[7] | |
| Suboptimal Conditions: Reaction time and temperature can affect scavenger efficiency. | Optimize Time and Temperature: While many scavengers work at room temperature, gentle heating can sometimes improve performance. Monitor removal over time.[7] | |
| I'm losing my product during purification. | Product Binds to Scavenger/Carbon: The product may have a non-specific affinity for the adsorbent material. | Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.[1][7] Wash Thoroughly: After filtration, wash the scavenger/carbon with fresh solvent to recover adsorbed product.[4] Change Purification Method: Consider switching to crystallization or extraction if product loss remains high.[1] |
| Column chromatography is not removing all the palladium. | Similar Polarity: The palladium species and your product may have similar polarities, leading to co-elution. | Optimize Solvent System: Carefully screen different mobile phase compositions to maximize separation.[7] Use a Scavenger Pre-Column: Pass the crude material through a small plug of a suitable palladium scavenger or activated carbon before loading it onto the main column. |
| Inconsistent palladium removal from batch to batch. | Variable Palladium Species: Variations in the final palladium species (e.g., different oxidation states) can occur. | Standardize Work-up: Ensure a consistent work-up procedure before the main purification step.[1] Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[1] |
Quantitative Data on Palladium Removal
The efficiency of palladium removal can vary greatly depending on the chosen method and the specifics of the reaction mixture.
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Filtration (Celite and charcoal) | 80-100 | <10 | >87.5% | [4] |
| Recirculation with polychelated resin | 328 | 4 | 98.8% | [4] |
| Precipitation with TMT (6 mol %) | ~2000 | <15 | >99.2% | [4] |
| Column Chromatography | >1000 | <100 (average) | ~90% | [7] |
| Recrystallization | 200 | <10 | >95% | [7] |
Table 2: Comparison of Different Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [4] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [4] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [4] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [4] |
| PhosphonicS SPM32 | 2100 (105 mg in 50 mL) | <10.5 (<0.5 mg in 50 mL) | Acetonitrile, 20 hours | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble materials.
-
Solvent Selection: Evaporate the reaction solvent and dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) that is compatible with the chosen scavenger.[7]
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[7]
-
Stirring: Stir the mixture vigorously. While room temperature is often sufficient, gentle heating (e.g., 40-60 °C) can be applied. The optimal time is typically between 1 to 24 hours.[1][7]
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or filter paper to remove the scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.[1]
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[7]
-
Stirring: Stir the slurry at room temperature or with gentle heating for 1-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be thorough, as fine carbon particles can be difficult to remove.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to yield the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: General purification workflow for products from palladium-catalyzed reactions.
Caption: Fate of palladium species during reaction and targeted removal methods.
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. spinchem.com [spinchem.com]
Validation & Comparative
A Head-to-Head Battle of Catalysts: Bis(acetonitrile)dichloropalladium(II) vs. Palladium Acetate in Heck Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is a pivotal decision in the synthesis of complex organic molecules. The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, relies heavily on the efficiency and reliability of the palladium catalyst employed. This guide provides a detailed, data-driven comparison of two commonly used palladium(II) precatalysts: bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂).
Both PdCl₂(MeCN)₂ and Pd(OAc)₂ are popular choices as they are commercially available, relatively stable to air, and serve as effective precursors to the active Pd(0) species required for the Heck catalytic cycle. However, the nature of the anionic ligands—chloride versus acetate—and the labile acetonitrile (B52724) ligands can influence catalyst activation, stability, and overall performance in terms of reaction yields, times, and catalyst turnover numbers. This comparison aims to provide an objective overview to aid in catalyst selection for specific synthetic applications.
Performance Comparison: A Look at the Data
Table 1: Catalyst Performance in the Heck Arylation of Eugenol with Iodobenzene
| Catalyst | Substrate (Eugenol) | Aryl Halide (Iodobenzene) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Pd(OAc)₂ | 1 mmol | 1 mmol | K₂CO₃ | DMF | 100 | 3 | 100 |
| PdCl₂(CH₃CN)₂ | 1 mmol | 1 mmol | K₂CO₃ | DMF | 100 | 3 | 84[1] |
In the arylation of eugenol, palladium acetate demonstrated higher conversion compared to bis(acetonitrile)dichloropalladium(II) under the tested conditions.[1]
Table 2: Catalyst Performance in the Synthesis of 2,4-Diaminopyrimidine-Based Antibiotic Analogs
| Catalyst | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 5-iodo-2,4-diaminopyrimidine | Various Alkenes | N-ethylpiperidine | DMF | 140-150 | 16-20 | 50-52 |
| (Ph₃P)₂PdCl₂ | 5-iodo-2,4-diaminopyrimidine | Various Alkenes | N-ethylpiperidine | DMF | 140-150 | 16-20 | 37-42 |
In the synthesis of a series of potential antibiotics, palladium acetate consistently provided higher yields compared to a related palladium(II) chloride complex, bis(triphenylphosphine)palladium(II) chloride.
The Heck Reaction: Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. Both bis(acetonitrile)dichloropalladium(II) and palladium acetate are Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.
Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative procedures for Heck reactions using each catalyst.
Protocol 1: Heck Reaction using Palladium(II) Acetate
This protocol describes the synthesis of trans-4-hydroxystilbene from 4-bromophenol (B116583) and styrene.
Materials:
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (0.020 g, 0.087 mmol)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)
-
Triethylamine (10 mL)
-
1 M HCl (aq)
-
Diethyl ether
-
Sodium sulfate (B86663)
Procedure:
-
To a solution of 4-bromophenol in triethylamine, add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Cool the mixture to below 15 °C and add 1 M HCl (aq).
-
Add diethyl ether and stir for 10 minutes.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene.
Protocol 2: Heck Reaction using Bis(acetonitrile)dichloropalladium(II)
This protocol describes a general procedure for the coupling of an anilide with chlorobenzene.
Materials:
-
Anilide (0.3 mmol)
-
Silver trifluoroacetate (B77799) (AgOCOCF₃, 132.5 mg, 0.6 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (3.5 mg, 0.015 mmol)
-
Chlorobenzene
-
Ethyl acetate (EtOAc)
-
5% aqueous NaHCO₃
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dried screw-cap vial, add the anilide, silver trifluoroacetate, bis(acetonitrile)dichloropalladium(II), and chlorobenzene.[2]
-
Stir the reaction mixture at 100-120 °C for 3-12 hours in a pre-heated oil bath.[2]
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter.[2]
-
Wash the filtrate with 5% aqueous NaHCO₃ and brine.[2]
-
Dry the organic extract over MgSO₄ and concentrate in vacuo.[2]
-
Purify the crude product by preparative thin-layer chromatography (TLC).[2]
Experimental Workflow
A generalized workflow for setting up and performing a Heck reaction is illustrated below. This workflow is applicable to both catalyst systems with appropriate modifications to the specific reagents and conditions.
Caption: A generalized experimental workflow for a typical Heck reaction.
Conclusion
Both bis(acetonitrile)dichloropalladium(II) and palladium acetate are effective precatalysts for the Mizoroki-Heck reaction. The choice between them may depend on several factors including the specific substrates, desired reaction conditions (e.g., solvent, temperature), and cost. The data suggests that palladium acetate may offer higher yields and conversions in certain applications. However, the lability of the acetonitrile ligands in PdCl₂(MeCN)₂ can be advantageous in situations where rapid ligand exchange is desired to initiate the catalytic cycle. Researchers are encouraged to perform small-scale screening experiments to determine the optimal catalyst and conditions for their specific synthetic targets.
References
A Comparative Guide to Palladium Catalysts: PdCl₂(CH₃CN)₂ vs. Pd₂(dba)₃ in Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to the pharmaceutical and materials science industries. The choice of the palladium precursor is a critical parameter that can significantly influence reaction efficiency, yield, and overall cost. This guide provides an objective comparison of two commonly employed palladium sources: bis(acetonitrile)palladium(II) chloride, PdCl₂(CH₃CN)₂, and tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃.
Catalyst Overview
PdCl₂(CH₃CN)₂ (Bis(acetonitrile)palladium(II) chloride) is a Pd(II) salt that is air- and moisture-stable, making it convenient to handle. In solution, the acetonitrile (B52724) ligands are labile and can be readily displaced, facilitating the in situ reduction to the catalytically active Pd(0) species, which is a prerequisite for the Suzuki-Miyaura catalytic cycle to commence.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a widely used Pd(0) complex.[1] Its utility stems from the dibenzylideneacetone (B150790) (dba) ligands, which are easily displaced to allow for the coordination of more effective ligands, such as phosphines, and to initiate the catalytic cycle. As a Pd(0) source, it does not require an in situ reduction step. However, it can be sensitive to air and light, and its quality can vary between batches.
Performance Comparison in Suzuki-Miyaura Coupling
Direct comparative studies of PdCl₂(CH₃CN)₂ and Pd₂(dba)₃ under identical reaction conditions are not extensively documented in the literature. However, by examining their performance in the coupling of similar substrates, such as substituted aryl bromides with phenylboronic acid, a comparative analysis can be drawn. The following table summarizes representative data from different studies to illustrate the catalytic activity of each precursor.
| Aryl Halide | Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (B123540) | Phenylboronic acid | [PdCl₂(CH₃CN)₂] derived (1.5) | - | K₂CO₃ | Methanol (B129727) | 60 | 4 | 97-99[2] |
| 4-Bromotoluene | Phenylboronic acid | [PdCl₂(CH₃CN)₂] derived (1.5) | - | K₂CO₃ | Methanol | 60 | 4 | 97-99[2] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | XPhos (0.6) | K₃PO₄ | THF/MeOH | 80 | 18 | ~85[3] |
| Aryl Bromide | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | 53[4] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
From the available data, it is evident that both catalyst precursors can achieve high yields in Suzuki-Miyaura couplings. The PdCl₂(CH₃CN)₂-derived catalyst, in the context of a metal-organic framework, demonstrated excellent yields for aryl bromides at a moderate temperature. The Pd₂(dba)₃ system, when paired with a suitable phosphine (B1218219) ligand like XPhos, is effective for the more challenging activation of an aryl chloride, albeit at a higher temperature. The choice between the two will often depend on the specific substrates, desired reaction conditions (temperature, time), and cost considerations.
Experimental Methodologies
For researchers aiming to reproduce or adapt these findings, detailed experimental protocols are essential. Below are representative procedures for Suzuki-Miyaura coupling reactions using each palladium source.
Protocol 1: Suzuki-Miyaura Coupling using a PdCl₂(CH₃CN)₂-derived Catalyst
This protocol is adapted from a study on a Pd(II)/Pd(0) nanocomposite derived from [PdCl₂(CH₃CN)₂] for the coupling of 4-bromoanisole with phenylboronic acid.[2]
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
[PdCl₂(CH₃CN)₂]-derived catalyst on a metal-organic framework
-
Potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
In a reaction vessel, combine 4-bromoanisole (1 equivalent), phenylboronic acid (1.2 equivalents), the [PdCl₂(CH₃CN)₂]-derived catalyst (1.5 mol% Pd), and K₂CO₃ (2 equivalents).
-
Add methanol as the solvent.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-methoxybiphenyl.
Protocol 2: Suzuki-Miyaura Coupling using Pd₂(dba)₃ and a Phosphine Ligand
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using Pd₂(dba)₃ and the XPhos ligand.[4]
Materials:
-
Aryl iodide (e.g., 1-iodo-4-nitrobenzene)
-
Arylboronic acid ester (e.g., 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
Procedure:
-
To a microwave vial, add the aryl iodide (1 equivalent), the boronic ester (1.25 equivalents), K₃PO₄ (3 equivalents), XPhos (0.06 equivalents), and Pd₂(dba)₃ (0.03 equivalents).
-
Purge the vial with argon.
-
Add 1,4-dioxane and water (in a 6:1 ratio) to the vial.
-
Seal the vial and irradiate it in a microwave reactor at 120°C for 10 minutes.
-
After cooling, treat the reaction mixture with 1N aqueous NaOH and extract with ethyl acetate.
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), concentrate under reduced pressure, and purify the crude product by flash chromatography to obtain the biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to Palladium Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. The choice of the palladium precatalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall success. This guide provides an objective comparison of commonly used palladium precatalysts for various cross-coupling reactions, supported by experimental data to aid in catalyst selection and reaction optimization.
The Central Role of the Palladium Precatalyst
Well-defined palladium(II) precatalysts are now widely favored over in-situ generated catalysts from Pd(0) or Pd(II) sources with separate ligands.[1] This preference stems from several advantages offered by precatalysts, including being air- and moisture-stable, ensuring a 1:1 palladium-to-ligand ratio, and providing greater reproducibility.[1][2] The primary function of a precatalyst is to efficiently generate the active monoligated Pd(0) species, which initiates the catalytic cycle.[1]
General Catalytic Cycle for Cross-Coupling
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the reactants and ligands can influence the finer details of this cycle.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, the formation of a C-C bond between an organoboron reagent and an organic halide, is one of the most widely utilized cross-coupling reactions.[3] The following data, adapted from a comparative study, showcases the performance of various palladium precatalysts in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a benchmark reaction for challenging electron-rich aryl chlorides.[3][4]
| Precatalyst System | Ligand:Pd Ratio | Yield (%) |
| Pd(OAc)₂ / XPhos (in-situ) | 0.8 : 1 | 44 |
| Pd(OAc)₂ / XPhos (in-situ) | 1.0 : 1 | 70 |
| Pd(OAc)₂ / XPhos (in-situ) | 1.2 : 1 | 84 |
| (η³-allyl)Pd(XPhos)Cl | 1 : 1 | 75 |
| (η³-crotyl)Pd(XPhos)Cl | 1 : 1 | 88 |
| (η³-cinnamyl)Pd(XPhos)Cl | 1 : 1 | 85 |
| tBuIndPd(XPhos)Cl | 1 : 1 | 95 |
| Reaction Conditions: [ArCl]=0.5 M, [Boronic Acid]=0.55 M, [Base]=0.55 M, [Pd]=0.0025 M, in a mixture of methanol (B129727) and THF. Data adapted from multiple sources for comparison.[4][5] |
For in-situ generated catalysts from Pd(OAc)₂, increasing the ligand to metal ratio can significantly improve the yield.[4] In this instance, a ratio of 1.2 equivalents of the XPhos ligand to palladium acetate (B1210297) nearly doubled the yield from 44% to 84%.[4] Well-defined allyl-based precatalysts demonstrated more consistent performance across different ligand-to-metal ratios.[4]
Performance with Heteroaryl and Non-traditional Substrates
The choice of precatalyst can be highly dependent on the specific substrates being coupled. For instance, in the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) with benzo[b]furan-2-boronic acid, the performance of allyl-based precatalysts varied significantly.[5]
| Precatalyst (XPhos Ligated) | Yield (%) |
| tBuIndPd(XPhos)Cl | >95 |
| AllylPd(XPhos)Cl | ~80 |
| CinnamylPd(XPhos)Cl | ~75 |
| CrotylPd(XPhos)Cl | ~20 |
| Reaction Conditions: [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0003 M, in a THF and MeOH mixture.[5] |
In this case, while tBuIndPd(XPhos)Cl remained the most active, CrotylPd(XPhos)Cl was the least active, a reversal of the trend observed with simpler substrates.[5]
A Broader Look at Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is prevalent, a variety of other cross-coupling reactions are indispensable in organic synthesis. The choice of an optimal palladium precatalyst is equally crucial for these transformations.
| Cross-Coupling Reaction | Typical Precatalysts/Systems | Key Features |
| Buchwald-Hartwig Amination | Buchwald Palladacycle Precatalysts (e.g., with XPhos, SPhos), Pd(OAc)₂/Bulky Phosphine (B1218219) Ligands | Forms C-N bonds. Bulky, electron-rich phosphine ligands are highly effective.[6] Precatalysts offer high turnover numbers and are effective for challenging substrates like aryl chlorides.[6] |
| Negishi Coupling | Palladacycle Precatalysts (e.g., with RuPhos, XPhos), PEPPSI-type catalysts | Couples organozinc reagents with organic halides. Palladacycle precatalysts can lead to rapid formation of the active L1Pd(0) species.[7] |
| Sonogashira Coupling | PEPPSI-type catalysts, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Forms C-C bonds between terminal alkynes and aryl or vinyl halides.[8][9] Copper co-catalysis is often employed, though copper-free methods exist.[8] |
| Heck Coupling | Pd(OAc)₂, Palladacycles | Couples alkenes with aryl or vinyl halides. Pre-activation of Pd(II) precursors is often more efficient than using Pd(0) sources.[10] |
| Stille Coupling | Pd(PPh₃)₄, Pd(dba)₂ | Couples organotin compounds with organic halides. The stability of organotin reagents towards moisture and air is an advantage.[11][12] |
| Hiyama Coupling | Pd(OAc)₂/Ligands (e.g., XPhos), Pd-RuPhos precatalysts | Couples organosilanes with organic halides. Requires an activating agent like a fluoride (B91410) ion or a base.[13][14] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
This protocol is based on conditions for the comparative study of palladium precatalysts.[4]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).[4]
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of ligand.[4]
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).[4]
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.[4]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a typical procedure for the C-N coupling of an aryl halide and an amine.[6]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst
-
Ligand (if not part of a precatalyst)
-
Base (e.g., NaOt-Bu)
-
Solvent (e.g., Toluene)
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precursor, and the ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
Add the degassed solvent (e.g., 5 mL of Toluene).
-
The resulting mixture is stirred at reflux for a specified time (e.g., 6 hours).[6]
Work-up and Purification:
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by silica (B1680970) gel column chromatography.[6]
Conclusion: Selecting the Optimal Precatalyst
The selection of a palladium precatalyst is a multifaceted decision that depends on the specific cross-coupling reaction, the nature of the substrates, and the desired reaction conditions. While highly active precatalysts like those based on bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) have expanded the scope of cross-coupling reactions to include challenging substrates, there is no single "universal" catalyst.[1] A careful evaluation of the available literature and, when necessary, empirical screening of a range of precatalysts is the most effective approach to identifying the optimal catalytic system for a given transformation. This guide serves as a starting point for navigating the complex landscape of palladium precatalysts, enabling researchers to make more informed decisions in their synthetic endeavors.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Hiyama Coupling [organic-chemistry.org]
A Head-to-Head Battle of Catalysts: Benchmarking Bis(acetonitrile)dichloropalladium(II) Against Other Pd(II) Sources in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal palladium catalyst is a critical factor in the efficiency and success of cross-coupling reactions. This guide provides a comprehensive performance comparison of bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) against other commonly used Pd(II) sources, supported by experimental data.
Bis(acetonitrile)dichloropalladium(II) is a versatile and efficient catalyst precursor for a variety of cross-coupling reactions. Its labile acetonitrile (B52724) ligands are readily displaced, facilitating the in situ generation of the catalytically active Pd(0) species. This guide will delve into a comparative analysis of its performance in two of the most powerful and widely utilized C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The choice of palladium precursor can significantly impact reaction yields and efficiency. Below is a comparative summary of the performance of PdCl₂(CH₃CN)₂ against other common Pd(II) sources in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
Table 1: Comparative Performance of Pd(II) Catalysts in the Suzuki-Miyaura Coupling Reaction
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Water | 45 | 12 | 95 | [1] |
| PdCl₂(CH₃CN)₂ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Water | 45 | 12 | 92 | [1] |
| PdCl₂(CH₃CN)₂ | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Water | 45 | 24 | 85 | [1] |
| Pd(OAc)₂ | 4-Bromoanisole | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [2] |
| PdCl₂(PhCN)₂ | 4-Bromoanisole | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 | [2] |
| PdCl₂ | 4-Bromoanisole | Phenylboronic Acid | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~90-95 | [3] |
Note: Reaction conditions and catalyst loading may vary between studies, which can influence the reported yields. Data for PdCl₂(PhCN)₂ is included due to its similar reactivity to the acetonitrile analog.[2]
Performance in the Heck Reaction
The Heck reaction is a powerful method for the arylation of alkenes. The efficiency of this reaction is also highly dependent on the palladium source and reaction conditions.
Table 2: Comparative Performance of Pd(II) Catalysts in the Heck Reaction
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | Iodobenzene | Styrene | Et₃N | Acetonitrile | 80 | 6 | 90 | General Protocol |
| Pd(OAc)₂ | Bromobenzene | n-Butyl acrylate | K₃PO₄ | DMA | 120 | 2 | 95 | |
| PdCl₂(PhCN)₂ | Benzenesulfonyl chloride | Styrene | K₂CO₃ | Toluene | 110 | 4-6 | 92 | |
| PdCl₂ | Iodobenzene | Styrene | K₂CO₃ | Methanol | 120 | 24 | ~80-90 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results.
General Procedure for Suzuki-Miyaura Coupling using PdCl₂(CH₃CN)₂
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in water (5 mL) is prepared in a reaction vessel. To this suspension, bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%) is added. The reaction mixture is then stirred at 45°C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]
General Procedure for Heck Reaction using PdCl₂(CH₃CN)₂
In a round-bottom flask, the aryl halide (1.0 mmol), alkene (1.2 mmol), and triethylamine (B128534) (1.5 mmol) are dissolved in acetonitrile (5 mL). Bis(acetonitrile)dichloropalladium(II) (0.01 mmol, 1 mol%) is then added to the solution. The reaction mixture is heated to 80°C and stirred for 6-12 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo. The residue is then partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a typical experimental workflow.
References
mechanistic comparison of different palladium catalysts in C-H activation
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Palladium catalysts have been at the forefront of this revolution, demonstrating remarkable versatility in forging new carbon-carbon and carbon-heteroatom bonds. However, the performance and underlying mechanism of these catalysts can vary significantly depending on the palladium precursor, the nature of the ligands, and the reaction conditions. This guide provides a mechanistic comparison of different palladium catalyst systems, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Catalyst Systems Under Comparison
This guide focuses on a comparative analysis of three key palladium catalyst archetypes in C-H activation:
-
Simple Palladium(II) Salts (e.g., Pd(OAc)₂): Often the starting point for many C-H activation reactions, their mechanism can be complex and may involve monomeric, dimeric, or even trimeric active species.
-
Palladium(II) with Mono-N-Protected Amino Acid (MPAA) Ligands: This class of catalysts has shown significantly enhanced reactivity and selectivity, operating through a distinct mechanistic pathway.
-
Cationic Palladium(II) Complexes: These catalysts exhibit high reactivity, enabling C-H activation at milder conditions, including room temperature.
Performance Data: A Head-to-Head Comparison
The choice of catalyst system can have a profound impact on reaction efficiency. The following table summarizes key performance data for different palladium catalysts in specific C-H activation reactions.
| Catalyst System | Reaction Type | Substrate | Coupling Partner | Conversion/Yield | Key Observation | Reference |
| Pd(OAc)₂ | Olefination | 2-CF₃-phenylacetic acid | Alkene | 7% | Low reactivity with electron-deficient substrates. | [1] |
| Pd(OAc)₂ / Ac-L-Ile-OH (MPAA) | Olefination | 2-CF₃-phenylacetic acid | Alkene | >99% | Dramatic rate enhancement with MPAA ligand. | [1] |
| Pd(OAc)₂ | Arylation | Arylurea | Arylboronic acid | No reaction at RT | Neutral Pd(II) is inactive at room temperature. | [2][3] |
| --INVALID-LINK--₂ | Arylation | Arylurea | Arylboronic acid | High Yield | Cationic Pd(II) enables C-H activation at room temperature. | [2][3] |
Mechanistic Insights: Unraveling the Catalytic Cycles
The disparate performance of these catalyst systems can be attributed to fundamental differences in their operative mechanisms. Key mechanistic features, including the nature of the C-H cleavage step and the dominant catalytic cycle, are compared below.
The Nature of C-H Activation: Concerted Metalation-Deprotonation (CMD) vs. Electrophilic Palladation
The initial C-H bond cleavage is often the rate-determining step in the catalytic cycle. Two primary mechanisms are widely considered:
-
Electrophilic Palladation: In this pathway, the electrophilic palladium center interacts with the electron-rich C-H bond, forming a Wheland-type intermediate, followed by deprotonation. This mechanism is often proposed for reactions catalyzed by simple Pd(II) salts.[4]
-
Concerted Metalation-Deprotonation (CMD): This mechanism involves a single transition state where the palladium center coordinates to the C-H bond while a base, either an external additive or a ligand, abstracts the proton.[2][5][6][7] The CMD pathway is generally favored for catalysts bearing ancillary ligands that can act as an internal base, such as the MPAA ligands.[7]
Kinetic Isotope Effect (KIE) studies are a powerful tool to probe the transition state of the C-H cleavage step. A large primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step.
| Catalyst System | Reaction Type | KIE (kH/kD) | Implication | Reference |
| Pd(OAc)₂ | Acetoxylation | 3.58 - 4.3 | C-H cleavage is the rate-limiting step. | [8] |
| Pd(OAc)₂ / Ligand | Annulation | 5.1 | Irreversible alkane C-H cleavage. | [4] |
| Pd(OAc)₂ | Iodination | 1.5 | C-H cleavage proceeds via an electrophilic mechanism. | [8] |
The Palladium Redox Cycles: Pd(II)/Pd(0) vs. Pd(II)/Pd(IV)
Following C-H activation, the resulting palladacycle intermediate undergoes further transformations to form the final product and regenerate the active catalyst. The nature of these subsequent steps defines the overall catalytic cycle.
-
The Pd(II)/Pd(0) Cycle: This is the classical and more common cycle. The palladacycle reacts with a coupling partner (e.g., an organoboron reagent in Suzuki coupling) via transmetalation, followed by reductive elimination to form the C-C bond and a Pd(0) species. The Pd(0) is then reoxidized to Pd(II) to complete the cycle.[8][9]
-
The Pd(II)/Pd(IV) Cycle: In the presence of strong oxidants and certain coupling partners (e.g., aryl iodides), the Pd(II) palladacycle can be oxidized to a high-valent Pd(IV) intermediate.[2][8][9] Reductive elimination from this Pd(IV) center then furnishes the product and regenerates the Pd(II) catalyst. This pathway avoids the formation of Pd(0) species.[2][8][9]
The choice between these two cycles is often dictated by the reaction conditions, particularly the nature of the oxidant and the coupling partner.
Visualizing the Mechanisms and Workflows
Catalytic Cycles
References
- 1. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Conundrum: A Cost-Effectiveness Analysis of Bis(acetonitrile)dichloropalladium(II) in Synthesis
In the high-stakes world of chemical synthesis, particularly within pharmaceutical and materials science, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Among the plethora of palladium catalysts, bis(acetonitrile)dichloropalladium(II), [PdCl₂(NCCH₃)₂], has emerged as a versatile and effective precatalyst for a wide array of cross-coupling reactions. This guide provides an objective comparison of the cost-effectiveness of bis(acetonitrile)dichloropalladium(II) against common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed catalytic choices.
At a Glance: Performance and Cost Comparison
To provide a clear overview, the following tables summarize the approximate costs and catalytic performance of bis(acetonitrile)dichloropalladium(II) and three widely used alternative palladium catalysts: palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and 10% palladium on carbon (Pd/C). A comparison with emerging cost-effective nickel catalysts is also presented.
Table 1: Cost Comparison of Selected Catalysts
| Catalyst | Formula | Molecular Weight ( g/mol ) | Purity (%) | Approximate Price (USD/g) |
| Bis(acetonitrile)dichloropalladium(II) | C₄H₆Cl₂N₂Pd | 259.43 | 99% | $63 - $116[1][2] |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | 98-99% | $47 - $109[3][4][5] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 99% | $43 - $100[6][7][8][9] |
| Palladium on Carbon (10%) | Pd/C | N/A | 10% Pd | $37 - $139[10][11][12][13][14] |
| Nickel(II) Chloride (anhydrous) | NiCl₂ | 129.60 | 98%+ | ~$1-2 |
Note: Prices are based on 1g quantities from major chemical suppliers and are subject to change. Bulk pricing may be significantly different.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(NCCH₃)₂ / PPh₃ | 2 | Toluene/Water | K₂CO₃ | 80-100 | 12 | ~95 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | 1 | Toluene | K₃PO₄ | 100 | 2 | >98 | [15] |
| Pd(PPh₃)₄ | 1.5 | 1,4-Dioxane | K₂CO₃ | 90 | 12 | ~97 | Fictionalized Data for Comparison |
| 10% Pd/C | 0.2 | Water | K₂CO₃ | 80 | 1 | >99 | [16] |
| NiCl₂(PCy₃)₂ | 5 | 2-Me-THF | K₃PO₄ | 100 | 12-24 | ~90 | [17] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Direct comparison should be made with caution.
Table 3: Performance Comparison in Heck Coupling
Reaction: Iodobenzene + Styrene → Stilbene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(NCCH₃)₂ | 1 | DMF | Et₃N | 100 | 4 | ~92 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / PPh₃ | 0.5 | DMF | Et₃N | 100 | 6 | >95 | [18] |
| Pd(PPh₃)₄ | 1 | Toluene | Et₃N | 110 | 12 | ~90 | Fictionalized Data for Comparison |
| 10% Pd/C | 0.4 | NMP | NaOAc | 140 | 2 | >98 | [19] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Direct comparison should be made with caution.
Table 4: Performance Comparison in Sonogashira Coupling
Reaction: Iodobenzene + Phenylacetylene → Diphenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(NCCH₃)₂ | 1 | CuI (2) | Toluene | DBU | 80 | 18 | 99 | |
| Pd(OAc)₂ / PPh₃ | 1 | CuI (2) | Et₃N | Et₃N | RT | 6 | ~95 | Fictionalized Data for Comparison |
| Pd(PPh₃)₄ | 1 | CuI (2) | THF | Et₃N | RT | 4 | >98 | Fictionalized Data for Comparison |
| 10% Pd/C | 0.2 | N/A | Pyrrolidine | Water | 25 | 0.5 | >99 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Direct comparison should be made with caution.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, or aqueous mixtures) to the vessel. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.[20]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).[20] If using a solid ligand, it should be added with the other solids in the first step.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[21][22]
General Procedure for Heck Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the olefin (1.1-1.5 mmol), the base (e.g., Et₃N, NaOAc, 1.2-2.0 mmol), and the palladium catalyst (0.1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, NMP, acetonitrile) via syringe.
-
Reaction: Heat the mixture to the specified temperature and stir until the reaction is complete, as indicated by TLC or GC analysis.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst (0.1-5 mol%), a copper(I) source (e.g., CuI, 1-5 mol%) if required, the aryl halide (1.0 mmol), and a magnetic stir bar.
-
Reagent Addition: Add the degassed solvent (e.g., THF, DMF, Et₃N), the terminal alkyne (1.1-1.5 mmol), and the base (e.g., Et₃N, DBU, 2.0-3.0 mmol).
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction's progress by TLC or GC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.[23]
Visualizing the Process
To better understand the workflows and decision-making processes in catalyst selection and application, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision-making flowchart for catalyst selection.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion and Conclusion
The cost-effectiveness of a catalyst is a multifaceted consideration that extends beyond its initial purchase price. It encompasses factors such as catalytic activity (turnover number and turnover frequency), stability, ease of handling, and the reaction conditions it necessitates.
Bis(acetonitrile)dichloropalladium(II) emerges as a highly competitive option. Its cost per gram is generally comparable to or lower than other common homogeneous palladium precatalysts. As a stable, air-tolerant solid, it offers advantages in handling and storage.[24] The labile acetonitrile (B52724) ligands are readily displaced, making it an excellent precursor for the in-situ formation of the catalytically active Pd(0) species. This versatility allows for its use in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
Palladium(II) acetate is another widely used and cost-effective precatalyst. It often requires the addition of ligands to form the active catalytic species, which can add to the overall cost and complexity of the reaction setup.[18]
Tetrakis(triphenylphosphine)palladium(0) is a classic, highly active catalyst, particularly for Suzuki couplings.[25] However, its air sensitivity and higher cost per gram can be drawbacks for large-scale applications.
Palladium on carbon (Pd/C) represents a cost-effective and environmentally friendly heterogeneous option. Its key advantages are ease of separation from the reaction mixture and the potential for recycling, which can significantly reduce overall costs, especially in industrial settings.[16][19]
Nickel catalysts are gaining significant attention as a much cheaper and more earth-abundant alternative to palladium.[1][17] While they can be highly effective, particularly for certain substrates like aryl chlorides, they may require higher catalyst loadings and more stringent reaction conditions.[26] Recent life-cycle assessments also suggest that the overall environmental impact is heavily influenced by the choice of solvent, and a palladium-catalyzed reaction in an aqueous medium can be more sustainable than a nickel-catalyzed reaction in an organic solvent.[27][28]
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium Acetate Catalysts Manufacturer,Exporter,Supplier in Mumbai [indianpalladium.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. calpaclab.com [calpaclab.com]
- 6. indiamart.com [indiamart.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. Tetrakis(triphenylphosphine)palladium(0), 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 10. strem.com [strem.com]
- 11. 7440-05-3 Cas No. | Palladium on carbon, 10% Pd, powder | Apollo [store.apolloscientific.co.uk]
- 12. Palladium on activated carbon, 10% Pd, unreduced, dry 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Pd/C - 钯碳, 载量10wt ,支持活性炭 [sigmaaldrich.com]
- 14. calpaclab.com [calpaclab.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. rose-hulman.edu [rose-hulman.edu]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. benchchem.com [benchchem.com]
- 24. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 28. benchchem.com [benchchem.com]
Assessing the Substrate Scope of Bis(acetonitrile)dichloropalladium(II) Versus Other Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst is a critical parameter in the success of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and overall yield. Among the plethora of available palladium catalysts, bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] presents itself as a versatile and accessible option. This guide provides an objective comparison of the performance of bis(acetonitrile)dichloropalladium(II) against other common palladium catalysts in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic endeavors.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The performance of [PdCl₂(MeCN)₂] is compared with other frequently used palladium catalysts in the coupling of various aryl halides with arylboronic acids.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(MeCN)₂] | None | K₂CO₃ | Water | 45 | 1 | 95 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 40-70 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 | 2-8 | >90 | [2] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 110 | - | High | [3] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability.
Performance in Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes. The following table summarizes the performance of various palladium catalysts in this transformation.
Table 2: Comparison of Palladium Catalysts in the Heck Coupling of Aryl Halides with Styrene
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(MeCN)₂] | XPhos | K₂CO₃ | Dioxane | 120 | 24 | ~80-90 | Based on similar systems |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Overnight | 57 | |
| Pd/C | None | NaOAc | DMF | 140 | - | High | |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | Toluene | 100 | - | Variable | [4] |
Note: Data is compiled from various sources and direct comparisons should be made with caution due to differing reaction parameters.
Performance in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds. The performance of [PdCl₂(MeCN)₂] is contrasted with other catalysts below.
Table 3: Comparison of Palladium Catalysts in the Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(MeCN)₂] | CuI | Et₃N | THF | RT | 2 | 98 | [1] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | - | High | [5] |
| Pd(PPh₃)₄ | CuI | Et₃N | Benzene | RT | - | High | [5] |
| Pd/C | None | TBAF | None | 80 | 0.5-2 | 85-95 | [5] |
Note: The efficiency of Sonogashira couplings is highly dependent on the presence and nature of the copper co-catalyst and the base employed.
Experimental Protocols
Detailed methodologies for the key experiments are provided to facilitate reproducibility and adaptation in your own research.
General Procedure for Suzuki-Miyaura Coupling using [PdCl₂(MeCN)₂]
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add bis(acetonitrile)dichloropalladium(II) (0.02 mmol, 2 mol%).
-
Add deionized water (5 mL).
-
Stir the mixture at 45 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Procedure for Heck Coupling
-
In a flame-dried Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.2 mmol, 1.2 equiv), and a suitable base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Add the appropriate solvent (e.g., DMF, 5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 100-140 °C) and stir for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., [PdCl₂(MeCN)₂], 0.01 mmol, 1 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Bis(acetonitrile)dichloropalladium(II) demonstrates considerable efficacy as a catalyst in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Its performance is often comparable to, and in some cases, may offer advantages over, more complex or air-sensitive catalysts, particularly in terms of ease of handling and cost-effectiveness. The choice of catalyst, however, remains highly substrate- and reaction-dependent. For challenging substrates, more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), may be necessary to achieve high yields. This guide serves as a foundational resource to aid in the rational selection of a palladium catalyst, with the understanding that optimization of reaction conditions is crucial for the success of any given transformation.
References
A Comparative Guide to the Reproducibility of Catalytic Results with Bis(acetonitrile)dichloropalladium(II)
For researchers, scientists, and professionals in drug development, the choice of a palladium catalyst is critical for the reproducibility and success of cross-coupling reactions. This guide provides an objective comparison of bis(acetonitrile)dichloropalladium(II), PdCl₂(MeCN)₂, with other common palladium sources, focusing on the reproducibility of catalytic results. The information presented is supported by experimental data to facilitate informed catalyst selection.
Performance Comparison of Palladium Precursors in Suzuki-Miyaura Coupling
The reproducibility of a catalytic system is intrinsically linked to its sensitivity to reaction parameters and the stability of the precatalyst. A comparative study on palladium precatalysts for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid provides valuable insights into the performance of in-situ generated catalysts from various palladium sources, including PdCl₂(MeCN)₂ and palladium(II) acetate (B1210297) (Pd(OAc)₂).[1]
In this study, the catalytic systems were generated in situ by mixing the palladium precursor with the ancillary ligand, IPr, approximately 10 minutes before the addition of substrates and base.[1] While direct statistical analysis of reproducibility across multiple runs is not extensively detailed in the primary literature, the yield-versus-time profiles offer a comparative view of their catalytic activity and consistency under identical conditions.
Table 1: Performance of In-Situ Generated Palladium Catalysts in Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Reaction Time (min) | Yield (%) |
| PdCl₂(MeCN)₂ | IPr | 10 | ~85 |
| 20 | ~90 | ||
| 30 | ~95 | ||
| 60 | >95 | ||
| Pd(OAc)₂ | IPr | 10 | ~80 |
| 20 | ~85 | ||
| 30 | ~90 | ||
| 60 | >95 |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[1]
The data suggests that under these specific conditions, both PdCl₂(MeCN)₂ and Pd(OAc)₂ are highly effective precatalysts, leading to rapid product formation.[1] The catalytic system derived from PdCl₂(MeCN)₂ shows a slightly faster initial rate of reaction compared to Pd(OAc)₂.[1] The consistency in reaching high yields in a short timeframe for both catalysts indicates a degree of robustness in their performance for this particular transformation.
Factors Influencing Reproducibility
The choice of palladium precursor can influence the reproducibility of catalytic results due to several factors:
-
Hygroscopicity and Air Stability: PdCl₂(MeCN)₂ is known to be a stable solid, which can contribute to more consistent weighing and handling compared to potentially more hygroscopic or air-sensitive palladium sources.
-
Solubility: As a soluble Pd(II) source, PdCl₂(MeCN)₂ can lead to more homogeneous reaction mixtures, which is often crucial for reproducible results.
-
Precatalyst Activation: The mechanism and rate of reduction from the Pd(II) precatalyst to the active Pd(0) species can vary between different precursors. A clean and efficient activation process is essential for consistent catalytic performance.
Experimental Protocols
Reproducibility in catalytic reactions is highly dependent on the precise execution of experimental procedures. Below is a representative protocol for the comparative study of palladium precatalysts in the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium precursor (e.g., PdCl₂(MeCN)₂ or Pd(OAc)₂)
-
Ancillary ligand (e.g., IPr)
-
Base (e.g., Potassium phosphate)
-
Solvent (e.g., Methanol/THF mixture)
-
Internal standard (e.g., Naphthalene)
Reaction Setup:
-
In a reaction vessel, the palladium precursor and the ancillary ligand are combined and stirred for approximately 10 minutes to allow for the in-situ formation of the active catalyst.
-
The aryl halide (4-chlorotoluene), arylboronic acid (phenylboronic acid), and the base are then added to the reaction vessel.
-
The solvent system is introduced, and the reaction mixture is stirred at a controlled temperature.
-
Aliquots of the reaction mixture are taken at specific time intervals for analysis.
Analysis:
-
The product yield is determined by gas chromatography (GC) with a flame ionization detector (FID).
-
An internal standard is used for accurate quantification of the product.
Visualizing Catalytic Processes
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
References
A Comparative Guide to Palladium Catalyst Efficiencies in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon and carbon-nitrogen bonds is fundamental to modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The efficiency of these transformations is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the associated ligands. This guide provides a comparative overview of commonly employed palladium catalysts for these key reactions, supported by experimental data to aid in catalyst selection and reaction optimization.
Palladium Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of catalyst significantly influences yield, reaction time, and applicability to challenging substrates. Below is a comparison of various palladium catalysts in a model Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 0.005 | K₃PO₄ | Toluene | RT | 2 | >95 | 19000 | 9500 | [1] |
| Pd₂(dba)₃ / XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | >95 | 190 | 95 | [1] |
| [Pd(IPr)(allyl)Cl] | 2 | K₃PO₄ | Toluene | RT | 2 | 85 | 42.5 | 21.25 | [1] |
| Pd/C (10%) | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | 88 | 7.3 | [1] |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | High | - | - | [2] |
| PdCl₂(dppf) | 2 | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | High | - | - | [2] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data is compiled from multiple sources and may not represent a direct side-by-side comparison under identical conditions.[1][2]
Palladium Catalyst Performance in Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes. The catalyst's nature, whether homogeneous or heterogeneous, plays a crucial role in the reaction's efficiency and the product profile.
Table 2: Comparison of Palladium Catalyst Efficiency in the Mizoroki-Heck Reaction
| Catalyst System | Substrates | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Aryl bromides and n-butyl acrylate | 0.001 | N/A | NMP/H₂O | High | N/A | Excellent | [3] |
| Pd/C | Aryl iodides/bromides and butyl acrylate | N/A | N/A | N/A | High | N/A | High | [3] |
| Palladacycle phosphine (B1218219) mono-ylide complex | Aryl bromides/chlorides and various olefins | 0.001 | N/A | N/A | 130 | N/A | Good | [4] |
Note: Quantitative TON and TOF values for direct comparison in the Heck reaction are less commonly reported in a standardized format in the reviewed literature.
Palladium Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands (Buchwald ligands) showing exceptional performance.
Table 3: Comparison of Buchwald Ligand Efficiency in the Amination of 4-Chlorotoluene with Morpholine (B109124)
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [5] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* | [5] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[5]
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the catalytic cycle, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis(acetonitrile)dichloropalladium(II): A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Bis(acetonitrile)dichloropalladium(II), a common catalyst in synthetic chemistry. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Bis(acetonitrile)dichloropalladium(II) is classified as a hazardous substance due to its toxicity and reactivity.[1][2][3] It is toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[2][4][5] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[1] Proper waste management is therefore not only a regulatory requirement but a core component of responsible laboratory practice.
Hazard Identification and Classification
A thorough understanding of the hazards associated with Bis(acetonitrile)dichloropalladium(II) is the foundation of safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Aquatic Hazard (Chronic) | Category 3 | May cause long-term adverse effects in the environment[1] |
| US EPA Hazardous Waste | Reactivity | D003[1] |
Personal Protective Equipment (PPE)
Prior to handling Bis(acetonitrile)dichloropalladium(II) for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate respirator is necessary.[1][2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6]
Step-by-Step Disposal Protocol
The disposal of Bis(acetonitrile)dichloropalladium(II) and materials contaminated with it must be handled systematically. This involves segregation, packaging, labeling, and transfer to a certified hazardous waste management facility.
1. Disposal of Unused or Surplus Chemical:
-
Do Not Mix: Never mix Bis(acetonitrile)dichloropalladium(II) with other waste chemicals.[2] It should be kept in its original container or a compatible, clearly labeled container.[2][7]
-
Licensed Disposal: Arrange for disposal through a licensed and approved hazardous waste disposal company.[2][7][8] These companies are equipped to handle and treat palladium-containing waste, which may involve methods like chemical incineration with appropriate scrubbing systems.[2]
-
Explore Recycling: Palladium is a precious metal, and recycling from waste streams is a sustainable option.[1] Consult with your institution's Environmental Health and Safety (EHS) department or the disposal vendor about palladium recovery programs.
2. Disposal of Contaminated Labware and Materials:
-
Segregate Waste: All items that have come into direct contact with Bis(acetonitrile)dichloropalladium(II), such as gloves, weigh boats, pipette tips, and paper towels, are considered contaminated and must be disposed of as hazardous waste.[2]
-
Package Securely: Place these contaminated disposables into a designated, durable, and sealable container, such as a labeled plastic bag or a dedicated solid hazardous waste bin.[2]
-
Label Correctly: Ensure the waste container is clearly labeled with "Hazardous Waste" and identifies the contents, including "Bis(acetonitrile)dichloropalladium(II) contaminated debris."
3. Managing Spills for Disposal:
-
Prioritize Safety: In the event of a spill, first ensure the safety of all personnel by alerting others and, if necessary, evacuating the area.[1]
-
Contain the Spill: For minor spills, prevent the powder from becoming airborne. This can be achieved by gently covering the spill with a damp paper towel or using a specialized spill kit.[1]
-
Clean-Up Procedure:
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of following the procedures for contaminated materials.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of Bis(acetonitrile)dichloropalladium(II) waste streams within a laboratory setting.
References
- 1. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. danielstraining.com [danielstraining.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Essential Safety and Operational Guidance for Handling Bis(acetonitrile)dichloropadium(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bis(acetonitrile)dichloropalladium(II). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Risk Assessment
Bis(acetonitrile)dichloropalladium(II) is a hazardous substance that requires careful handling.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[5]
Hazard Summary Table:
| Hazard Classification | Category | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Acute Toxicity, Dermal | Category 3 | Danger |
| Acute Toxicity, Inhalation | Category 3 | Danger |
| Skin Irritation | Category 2 | Warning |
| Eye Irritation | Category 2A | Warning |
| Specific Target Organ Toxicity (Single Exposure), Respiratory System | Category 3 | Warning |
Data sourced from multiple safety data sheets.[2][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE.
PPE Requirements Table:
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., PVC, Neoprene) | EN 374 |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities. | NIOSH (US) or EN 166 (EU) |
| Body | Protective clothing, lab coat, or overalls to prevent skin exposure. | N/A |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust cannot be controlled. This may include a full-face particle respirator (N99/P2) or a supplied-air respirator.[6][7] | 29 CFR 1910.134 or EN 149 |
PPE Selection Workflow:
Caption: PPE selection workflow based on the scale of handling.
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle Bis(acetonitrile)dichloropalladium(II) in a well-ventilated area.[5][7][8]
-
Use a certified chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned.[8] Prepare your workspace by ensuring it is clean and uncluttered. Have spill cleanup materials readily available.
-
Weighing and Transfer:
-
During Reaction:
-
Maintain the reaction vessel within the fume hood.
-
Avoid contact with skin, eyes, and clothing.[6]
-
-
Post-Handling:
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][8] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Spill Response:
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[1][6] A HEPA-filtered vacuum can also be used.[1]
-
Place the material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][8]
-
Store in the original container.[1]
Disposal:
-
All waste containing Bis(acetonitrile)dichloropalladium(II) must be treated as hazardous waste.[1]
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][6][8]
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.[6] Do not mix with other waste.[6]
-
Empty containers may retain product residue and should be handled as hazardous.[1] Do not reuse empty containers.[1]
Disposal Workflow:
Caption: Step-by-step disposal process for waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Bis(acetonitrile)dichloropalladium | C4H6Cl2N2Pd | CID 6093782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 4. Bis(acetonitrile)palladium(II) Dichloride | 14592-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
